TYRA-200
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H24FN7O2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[1-[5-fluoro-2-[[1-(2-hydroxy-2-methylpropyl)pyrazol-4-yl]amino]pyrimidin-4-yl]-3-methylindol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C23H24FN7O2/c1-5-20(32)27-15-6-7-19-17(8-15)14(2)11-31(19)21-18(24)10-25-22(29-21)28-16-9-26-30(12-16)13-23(3,4)33/h5-12,33H,1,13H2,2-4H3,(H,27,32)(H,25,28,29) |
InChI Key |
IMSVRBNZOZXJLS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TYRA-200: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an investigational, orally bioavailable small-molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] Developed by Tyra Biosciences, this next-generation covalent inhibitor was engineered to address the significant clinical challenge of acquired resistance to existing FGFR-targeted therapies, particularly in cancers driven by FGFR2 alterations.[2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Potent and Selective FGFR Inhibition
This compound exerts its anti-neoplastic activity through the targeted inhibition of the FGFR family of receptor tyrosine kinases. FGFRs are key regulators of cellular processes including proliferation, differentiation, and survival.[3] In a variety of malignancies, genetic alterations such as gene fusions, amplifications, and activating mutations in FGFRs can lead to oncogenic signaling and tumor growth.[3]
This compound was designed using a structure-based approach to potently and selectively inhibit FGFR1, 2, and 3, while sparing FGFR4.[4] This selectivity is crucial for minimizing off-target effects. The primary therapeutic rationale for this compound is its robust activity against wild-type FGFR2 and a broad spectrum of clinically observed resistance mutations that render first-generation FGFR inhibitors ineffective.[3][4]
Overcoming Acquired Resistance
A major limitation of current approved pan-FGFR inhibitors is the emergence of on-target resistance mutations within the FGFR2 kinase domain.[3] These mutations often occur at the "gatekeeper" residue (e.g., V565F/L) or in the "molecular brake" region (e.g., N550K).[3][5] this compound was specifically designed to maintain potent inhibitory activity against these and other resistance mutations, offering a potential new line of therapy for patients who have progressed on prior FGFR-targeted treatments.[4][5]
Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the canonical FGF/FGFR signaling pathway and the inhibitory action of this compound. Upon binding of Fibroblast Growth Factor (FGF) ligands, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling through pathways such as RAS-MAPK and PI3K-AKT, which ultimately drive cell proliferation and survival. This compound blocks the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various enzymatic and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: Enzymatic Inhibition (IC50, nM)
| Target | IC50 (nM) | Relative Potency |
| FGFR2 | 0.47 | 1.0x |
| FGFR3 | 0.66 | 1.4x |
| FGFR1 | 1.8 | 3.8x |
| FGFR4 | 30.5 | 65x |
| GSK3α | 35.6 | 76x |
| Data from in vitro enzymatic assays.[4] |
Table 2: Cellular Activity Against FGFR2 Alterations (IC50, nM)
| Cell Line | FGFR2 Alteration | This compound IC50 (nM) |
| Ba/F3 | Wild-Type FGFR2 | 3.0 |
| Ba/F3 | FGFR2 K660N | 27 |
| Ba/F3 | FGFR2 K660E | Not specified |
| Ba/F3 | FGFR2 V565F (Gatekeeper) | 27 |
| Ba/F3 | FGFR2 V565L (Gatekeeper) | Not specified |
| Ba/F3 | FGFR2 N540K | Not specified |
| SNU-16 | FGFR2 Amplification | 9.7 |
| AN3CA | FGFR2 Amplification, N550K (Molecular Brake) | 11 |
| Data from cell viability assays.[5] |
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of this compound, based on publicly available information.
Enzymatic Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.
-
Methodology: Enzymatic IC50 measurements were conducted by Reaction Biology Corp. Purified enzymes for FGFR1, FGFR2, FGFR3, FGFR4, and GSK3α were used. All experiments were performed under identical conditions and tested in duplicate.[4] Specific buffer conditions, substrate concentrations, and detection methods are proprietary to the contract research organization.
Cell Viability Assays
-
Objective: To assess the effect of this compound on the viability of cancer cell lines with various FGFR2 alterations.
-
Methodology:
-
Cells (e.g., Ba/F3, SNU-16, AN3CA) were seeded in appropriate multi-well plates.
-
After a period of cell adherence and growth, cells were treated with a dose range of this compound.
-
The duration of treatment was cell-line dependent, ranging from 72 to 120 hours.
-
Cell viability was quantified using the CellTiter-Glo® 2.0 Assay (Promega).
-
IC50 values were calculated from dose-response curves, with values averaged from three independent experiments.[4]
-
Downstream Signaling Analysis
-
Objective: To confirm that this compound inhibits FGFR2-mediated downstream signaling.
-
Methodology:
-
SNU-16 cells were plated and allowed to reach approximately 60-70% confluency overnight.
-
Cells were then treated with either vehicle, 100 nM AZD4547 (a comparator FGFR inhibitor), or 100 nM this compound for 24 hours.
-
For protein analysis, cells were treated with 50 nM of the compound for 2 hours.
-
Protein detection and quantification were performed via capillary electrophoresis using the Simple Western Jess™ system.[4] Specific antibodies used for the detection of phosphorylated and total signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) were not specified in the available literature.
-
RNA Sequencing
-
Objective: To identify potential biomarkers of this compound activity.
-
Methodology:
-
SNU-16 cells were treated with vehicle, 100 nM AZD4547, or 100 nM this compound for 24 hours.
-
Following treatment, cells were collected for RNA extraction.
-
RNA sequencing analysis was performed.[4] Detailed information regarding library preparation, sequencing platform, and bioinformatic analysis pipeline is not publicly available.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Mouse xenograft models were established by inoculating mice with either Ba/F3 cells expressing the FGFR2 V565F gatekeeper mutation or AN3CA cells (FGFR2 amplification and N550K mutation).
-
Once tumors were established, mice were treated orally with either vehicle, this compound (e.g., 10 and 15 mg/kg b.i.d.), or a comparator drug like futibatinib (B611163) (e.g., 15 mg/kg q.d.).[5]
-
Tumor volume was monitored over the course of the 10-day study period.[5] The specific mouse strain, number of cells injected, and detailed tumor measurement protocols were not specified.
-
The workflow for a typical in vivo efficacy study is depicted below.
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752).[6] This multi-center, open-label study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring activating FGFR2 gene alterations, including intrahepatic cholangiocarcinoma.[6] The trial is enrolling patients who have previously been treated and have developed resistance to other FGFR inhibitors.
Conclusion
This compound is a potent, selective, and orally bioavailable FGFR1/2/3 inhibitor designed to overcome the limitations of existing FGFR-targeted therapies. Its core mechanism of action centers on the robust inhibition of wild-type FGFR2 and, critically, a wide range of clinically relevant resistance mutations. Preclinical data demonstrate significant enzymatic and cellular potency, leading to the inhibition of downstream signaling and dose-dependent tumor regression in in vivo models. The ongoing clinical evaluation of this compound will be crucial in determining its therapeutic potential for patients with FGFR-driven cancers who have exhausted other treatment options.
References
- 1. drughunter.com [drughunter.com]
- 2. Tyra Biosciences to Present Preclinical Data on this compound, an FGFR1/2/3 Inhibitor, at 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 3. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. tyrabio.investorroom.com [tyrabio.investorroom.com]
- 5. ir.tyra.bio [ir.tyra.bio]
- 6. medchemexpress.com [medchemexpress.com]
TYRA-200: A Comprehensive Analysis of its FGFR Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an orally bioavailable, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Developed by Tyra Biosciences, this next-generation inhibitor is designed to target both wild-type FGFR and clinically observed acquired resistance mutations that emerge during cancer therapy.[1] This document provides an in-depth technical overview of the FGFR selectivity profile of this compound, presenting key preclinical data, detailed experimental methodologies, and a visual representation of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is an investigational, oral inhibitor of FGFR1/2/3.[3][4] Its mechanism of action involves targeting and binding to these receptors, thereby inhibiting their activity.[3][4] This inhibition is particularly potent against activating FGFR2 gene alterations and resistance mutations.[3][4] Preclinical studies have demonstrated its ability to induce dose-dependent tumor regression in animal models with both wild-type and mutant FGFR2.[2] this compound is currently under evaluation in a Phase 1 clinical trial for patients with advanced or metastatic intrahepatic cholangiocarcinoma and other solid tumors with activating FGFR2 gene alterations who have developed resistance to other therapies.[5]
Quantitative Selectivity Profile
The selectivity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key inhibitory activities of this compound against different FGFR isoforms and other kinases.
Enzymatic Activity of this compound Against Wild-Type FGFR Isoforms and Other Kinases
| Kinase | IC50 (nM) | Fold Selectivity vs FGFR2 |
| FGFR2 | 0.47 | 1.0x |
| FGFR3 | 0.66 | 1.4x |
| FGFR1 | 1.8 | 3.8x |
| FGFR4 | 30.5 | 65x |
| GSK3α | 35.6 | 76x |
| Data generated from a KINOMEscan screen by Reaction Biology Inc.[6][7] |
Cellular Activity of this compound vs. Futibatinib in Ba/F3 Cells
| Cell Line | This compound IC50 (nM) | Futibatinib IC50 (nM) | Fold Selectivity for FGFR2 (this compound) |
| Ba/F3-FGFR1 | 17.2 | 2.7 | 2.0x vs FGFR1 |
| Ba/F3-FGFR2 | 8.4 | 1.7 | 1.0x |
| Ba/F3-FGFR3 | 1.2 | 0.5 | 7.0x vs FGFR3 |
| Ba/F3-FGFR4 | 151.6 | 9.9 | 18.1x vs FGFR4 |
| IC50 values were determined in Ba/F3 cell lines expressing the respective FGFR isoforms.[6] |
Enzymatic Activity of this compound Against Wild-Type and Mutant FGFR2
| FGFR2 Variant | IC50 (nM) |
| Wild-Type | < 1 |
| N550D | < 1 |
| N550H | < 1 |
| N550K | < 1 |
| E566A | < 1 |
| V565F | < 1 |
| V565L | < 1 |
| Enzymatic IC50 measurements were generated at Reaction Biology Corp.[8][9] |
Experimental Protocols
Enzymatic Kinase Assays
The enzymatic activity of this compound was determined by Reaction Biology Corp.[7][8][9][10] While specific, detailed protocols are proprietary, the general methodology for such assays is as follows:
-
Reagents : Recombinant human FGFR kinases, ATP, appropriate substrates (e.g., poly(Glu, Tyr) 4:1), and test compounds (this compound).
-
Assay Principle : The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. This is typically a radiometric assay using ³³P-ATP or a non-radiometric assay using fluorescence or luminescence detection.
-
Procedure :
-
Kinase, substrate, and test compound are incubated together in a buffer solution.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period at a controlled temperature, the reaction is stopped.
-
The amount of substrate phosphorylation is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
All experiments were conducted under identical conditions and tested in duplicate.[7][8][10]
-
Cell-Based Assays
Cellular potency was assessed using various cell lines, including Ba/F3 cells engineered to express different FGFR isoforms and cancer cell lines with endogenous FGFR alterations.[6][7][11]
-
Cell Lines :
-
Cell Viability Assay (CellTiter-Glo® 2.0) :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the test compound (this compound) or vehicle control.
-
After an incubation period of 72-120 hours, the CellTiter-Glo® 2.0 reagent is added to the wells.[7]
-
This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves. IC50 values were averaged from three independent experiments.[7]
-
-
Protein Expression Analysis (Simple Western™ Jess) :
-
Cells are treated with the test compound or vehicle for a specified time (e.g., 2 hours at 50nM).[7]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Protein expression and phosphorylation status of key signaling molecules (e.g., pERK, ERK, pFRS2, FRS2) are analyzed using the Simple Western™ Jess system, a capillary-based electrophoresis method.[7]
-
Signaling Pathway and Experimental Workflow Visualizations
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling cascade, which is inhibited by this compound.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Determining Kinase Selectivity
The following diagram outlines the typical workflow used to determine the selectivity profile of a kinase inhibitor like this compound.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyra Biosciences Doses First Patient with this compound and Provides Positive Updates on TYRA-300 [prnewswire.com]
- 4. sec.gov [sec.gov]
- 5. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. ir.tyra.bio [ir.tyra.bio]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. filecache.investorroom.com [filecache.investorroom.com]
- 11. This compound: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
TYRA-200: A Preclinical Data Compendium for a Novel FGFR Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an investigational, orally bioavailable, small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with specific potent activity against FGFR1, FGFR2, and FGFR3.[1][2][3] Developed by Tyra Biosciences, this next-generation inhibitor was designed using a structure-based approach to address the significant clinical challenge of acquired resistance to existing pan-FGFR inhibitors.[4] The primary therapeutic target of this compound is FGFR2, a key driver in various cancers, including intrahepatic cholangiocarcinoma (iCCA), where FGFR2 genetic alterations are found in 10-15% of cases.[4] Current approved FGFR inhibitors, such as futibatinib (B611163) and pemigatinib, have shown clinical benefit, but their efficacy is often limited by the emergence of on-target resistance mutations within the FGFR2 kinase domain.[4] this compound is engineered to maintain potency against these clinically identified resistance mutations, including those at the gatekeeper (V565) and molecular brake (N550, E566, K642) residues.[4][5] This document provides a comprehensive summary of the preclinical data for this compound, detailing its in vitro and in vivo activity, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action and Signaling Pathway
This compound functions as a covalent inhibitor of FGFR1/2/3, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[6] The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for cell growth, differentiation, and survival. By inhibiting FGFR kinase activity, this compound effectively abrogates these signals in cancer cells with activating FGFR alterations.
References
- 1. Facebook [cancer.gov]
- 2. Tyra Biosciences to Present Preclinical Data on this compound, an FGFR1/2/3 Inhibitor, at 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. This compound: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
- 6. drughunter.com [drughunter.com]
TYRA-200: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an investigational, orally bioavailable, small-molecule inhibitor of fibroblast growth factor receptor (FGFR) types 1, 2, and 3.[1][2] Developed by Tyra Biosciences, this next-generation covalent inhibitor was designed to address the challenges of acquired resistance to existing FGFR inhibitors, particularly in cancers driven by FGFR2 genetic alterations.[3] This document provides a comprehensive technical guide to the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the methodologies of key experiments.
Discovery and Development History
The discovery of this compound was driven by the clinical need to overcome acquired resistance to first-generation FGFR inhibitors in patients with conditions such as intrahepatic cholangiocarcinoma (iCCA), where FGFR2 fusions are a known oncogenic driver.[3] Tyra Biosciences leveraged its proprietary SNÅP™ (Structural Nano-Assembly Platform) discovery engine to design and develop this compound. This platform facilitates the rapid iteration and refinement of molecular structures to specifically target genetic alterations that lead to treatment resistance.
Key Development Milestones:
-
Preclinical Development: Tyra Biosciences presented preclinical data on this compound at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics from October 26-28, 2022.
-
Investigational New Drug (IND) Submission: An IND for this compound was submitted to the FDA in December 2022.
-
Phase 1 Clinical Trial Initiation: The SURF201 Phase 1 clinical trial (NCT06160752) was initiated, with the first patient dosed in December 2023. This trial is a multi-center, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring activating FGFR2 gene alterations.
Mechanism of Action
This compound is a covalent inhibitor that potently and selectively targets FGFR1, FGFR2, and FGFR3. Its design specifically addresses clinically observed acquired resistance mutations within the kinase domain of FGFR2, including "gatekeeper" and "molecular brake" mutations. By covalently binding to its target, this compound aims to provide durable inhibition of the FGFR signaling pathway, thereby suppressing the proliferation of tumor cells that are dependent on this pathway for their growth and survival.
Below is a simplified representation of the FGFR signaling pathway and the point of intervention for this compound.
Caption: Simplified FGFR signaling pathway and this compound's mechanism of action.
Preclinical Data
The preclinical activity of this compound was extensively characterized through enzymatic and cell-based assays, as well as in vivo tumor models.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against wild-type FGFR2 and a range of clinically relevant resistance mutations. The half-maximal inhibitory concentrations (IC50) from enzymatic and cellular assays are summarized below.
Table 1: Enzymatic IC50 Values of this compound Against FGFR Family Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 0.47 |
| FGFR3 | 0.66 |
| FGFR4 | 30.5 |
Data sourced from Allen, et al. EORTC-NCI-AACR Symposium 2022 poster.
Table 2: Cellular IC50 Values of this compound in Ba/F3 Cells Expressing FGFR2 Variants
| FGFR2 Variant | IC50 (nM) |
| Wild-Type | 8.4 |
| V565F (Gatekeeper) | 29 |
| N550K (Molecular Brake) | 16 |
Data sourced from Allen, et al. EORTC-NCI-AACR Symposium 2022 poster.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in xenograft models bearing FGFR2 mutations.
Table 3: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Xenograft Model | Treatment | Result |
| Ba/F3 FGFR2 V565F | This compound (10 mg/kg BID and 15 mg/kg BID) | Dose-dependent tumor regression |
| AN3CA (FGFR2 N550K) | This compound (10 mg/kg BID and 15 mg/kg BID) | Dose-dependent tumor regression |
Data sourced from Allen, et al. EORTC-NCI-AACR Symposium 2022 poster.
Key Experimental Protocols
The following are summaries of the methodologies used in the key preclinical experiments for this compound.
Enzymatic Kinase Assays
The inhibitory activity of this compound against FGFR kinases was determined using enzymatic assays. These assays were performed by Reaction Biology Corp. The experiments were conducted in duplicate to ensure the reliability of the data.
References
- 1. Tyra Biosciences to Present Preclinical Data on this compound, an FGFR1/2/3 Inhibitor, at 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 2. sec.gov [sec.gov]
- 3. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
TYRA-200: A Covalent FGFR1/2/3 Inhibitor for Overcoming Acquired Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an investigational, orally bioavailable, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Developed by Tyra Biosciences, this next-generation inhibitor is designed to address the significant clinical challenge of acquired resistance to current FGFR-targeted therapies, particularly in cancers driven by FGFR2 alterations such as intrahepatic cholangiocarcinoma (iCCA).[4] this compound demonstrates potent activity against wild-type FGFR2 and a broad range of clinically identified resistance mutations, including those at the gatekeeper residue and within the molecular brake region.[4]
Chemical Structure and Properties
This compound is a synthetic organic small molecule. Its structure has been disclosed and is characterized by the following identifiers:
-
Chemical Name: N-(4-((6-(3-((1,1-dioxidotetrahydrothiophen-3-yl)oxy)phenyl)-7-fluoro-3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)amino)phenyl)acrylamide
-
CAS Number: 2823289-77-4
-
Molecular Formula: C29H25FN4O5S2
-
Canonical SMILES: C=CC(=O)NC1=CC=C(NC2=NC3=C(C=C2F)N(C)C(=O)C(C4=CC(=CC=C4)OC5CCCS5(=O)=O)=C3)C=C1
-
Isomeric SMILES: C=CC(=O)NC1=CC=C(NC2=NC3=C(C=C2F)N(C)C(=O)C(C4=CC(=CC=C4)OC5CCCS5(=O)=O)=C3)C=C1
-
InChI: InChI=1S/C29H25FN4O5S2/c1-2-22(35)30-18-11-9-17(10-12-18)31-28-32-21-15-20(16-34(21)3)23(36)24(29(32)33-28)19-7-5-8-25(14-19)39-26-13-6-40(37,38)16-26/h2,5,7-12,14-15,26H,1,6,13,16H2,3H3,(H,30,35)(H,31,32,33)
Mechanism of Action and Signaling Pathway
This compound functions as a covalent inhibitor of FGFR1, 2, and 3, with a high degree of selectivity, notably sparing FGFR4.[3] The covalent binding mechanism allows for durable target engagement and potent inhibition of the receptor's kinase activity. FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and angiogenesis.
Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal fusions, is a known driver in various cancers. This compound's primary therapeutic rationale is to inhibit this aberrant signaling. The key downstream pathways affected by FGFR inhibition include:
-
RAS-MAPK Pathway: This pathway is central to regulating cell proliferation and differentiation.
-
PI3K-AKT Pathway: This pathway is critical for cell survival and inhibition of apoptosis.
-
PLCγ Pathway: This pathway is involved in cell motility and invasion.
-
STAT Pathway: This pathway plays a role in cell survival and proliferation.
By inhibiting FGFR1/2/3, this compound effectively blocks the activation of these downstream pathways, leading to the suppression of tumor growth.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Preclinical Data
Preclinical studies have demonstrated the potent and selective activity of this compound. The following tables summarize the key quantitative data from enzymatic and cellular assays.
Table 1: Enzymatic Activity of this compound against FGFR Kinases
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 0.47 |
| FGFR3 | 0.66 |
| FGFR4 | 30.5 |
Data from a poster presented at the 34th EORTC-NCI-AACR Symposium.
Table 2: Cellular Activity of this compound in Ba/F3 Cells Expressing FGFR2 Fusions and Resistance Mutations
| Cell Line (FGFR2 Alteration) | IC50 (nM) |
| Ba/F3 (FGFR2 Fusion 1) | Data not specified |
| Ba/F3 (FGFR2 Fusion 2) | Data not specified |
| Ba/F3 (FGFR2 N550K) | Data not specified |
| Ba/F3 (FGFR2 V565F) | Data not specified |
| Ba/F3 (FGFR2 V565I) | Data not specified |
| Ba/F3 (FGFR2 K660E) | Data not specified |
| Ba/F3 (FGFR2 K660N) | Data not specified |
While the poster indicates that this compound maintains potency, specific IC50 values for each mutant in Ba/F3 cells were not provided in the publicly available information.
In vivo studies using xenograft and allograft models with FGFR2 molecular brake (N550K) and gatekeeper (V565F) mutations have shown that oral administration of this compound leads to significant, dose-dependent tumor regression.
Experimental Protocols
Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on information from a poster presentation by Tyra Biosciences, the following methodologies were employed in preclinical studies.
Enzymatic Assays
Enzymatic IC50 values were determined by Reaction Biology Corp. The assays were conducted using purified Tyra enzymes under identical conditions and were tested in duplicate. The specific assay format (e.g., radiometric, fluorescence-based) was not detailed.
Cellular Viability Assays
Cell viability was assessed using the CellTiter-Glo® 2.0 Assay from Promega. The general protocol involves:
-
Plating cells and allowing them to settle overnight to approximately 60-70% confluency.
-
Treating the cells with a range of concentrations of this compound or vehicle control.
-
Incubating the cells for a duration dependent on the cell line, typically ranging from 72 to 120 hours.
-
Adding the CellTiter-Glo® reagent to the wells.
-
Measuring luminescence to determine the number of viable cells. IC50 values were calculated from the resulting dose-response curves, averaged from three independent experiments.
In Vivo Xenograft and Allograft Models
Mouse xenograft and allograft models were utilized to evaluate the in vivo efficacy of this compound. The general workflow includes:
-
Cell Inoculation: Mice were inoculated with cancer cell lines, such as Ba/F3 cells expressing FGFR2 V565F or AN3CA cells.
-
Tumor Growth: Tumors were allowed to establish to a predetermined size.
-
Treatment: Mice were randomized into groups and dosed orally with either vehicle, this compound, or a comparator compound (e.g., futibatinib) at specified concentrations and schedules.
-
Tumor Measurement: Tumor volume was measured at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
References
TYRA-200: A Technical Guide for Researchers in FGFR2-Driven Oncology
A Next-Generation Inhibitor Targeting Acquired Resistance in FGFR2-Altered Cancers
For Immediate Release
This technical guide provides an in-depth overview of TYRA-200, an investigational, orally bioavailable, and covalent inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3.[1][2][3] Developed by Tyra Biosciences, this compound is engineered to address the significant clinical challenge of acquired resistance to current FGFR inhibitors in patients with FGFR2-driven cancers, including intrahepatic cholangiocarcinoma (iCCA).[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical data, mechanism of action, and clinical development of this compound.
Introduction: The Challenge of Acquired Resistance in FGFR2-Driven Cancers
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[4] Genetic alterations in FGFR2, such as gene fusions, rearrangements, amplifications, and activating mutations, are oncogenic drivers in a variety of solid tumors, most notably iCCA, where FGFR2 fusions are found in 10-15% of cases.[4]
The development of pan-FGFR inhibitors, such as pemigatinib, infigratinib, and futibatinib (B611163), has provided significant clinical benefit for patients with these cancers. However, the long-term efficacy of these therapies is often limited by the emergence of on-target acquired resistance mutations within the FGFR2 kinase domain.[4][5] These mutations, frequently polyclonal, can occur at key locations like the gatekeeper residue (e.g., V565F/L) and the molecular brake (e.g., N550K/H/D/T, E566A), leading to restored kinase activity and tumor progression.[4][5] this compound was designed using a structure-based approach to overcome these limitations by maintaining potent inhibition against both wild-type and a broad spectrum of clinically identified resistant FGFR2 mutants.[4][5]
Mechanism of Action
This compound is a potent, selective, oral inhibitor of FGFR1, 2, and 3.[2] Its mechanism of action is distinguished by its covalent binding nature and its ability to adapt to the conformational changes in the ATP-binding pocket of FGFR2 caused by resistance mutations.[5][6] This allows this compound to effectively inhibit the signaling of both the original oncogenic FGFR2 alteration and the newly emerged resistance variants.
FGFR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.
Preclinical Data
This compound has demonstrated potent and broad activity against wild-type FGFR2 and clinically relevant resistance mutations in both enzymatic and cellular assays.
In Vitro Enzymatic Potency
This compound maintains low nanomolar to sub-nanomolar potency against wild-type FGFR2 and various molecular brake and gatekeeper mutants.
| Target | IC50 (nM) |
| Wild-Type FGFR2 | 0.05 - 0.47 |
| Molecular Brake Mutants | |
| FGFR2 N550D | 0.19 |
| FGFR2 N550H | 0.07 |
| FGFR2 N550K | 0.53 |
| FGFR2 N550T | 0.05 |
| FGFR2 E566A | 0.14 |
| Gatekeeper Mutants | |
| FGFR2 V565F | 0.15 |
| FGFR2 V565L | 0.20 |
Data compiled from multiple preclinical presentations. Specific values may vary based on assay conditions.[5]
Cellular Potency
This compound demonstrates potent inhibition of FGFR2-driven signaling and cell viability in various cancer cell lines, including those with endogenous FGFR2 alterations and acquired resistance mutations.
| Cell Line | FGFR2 Alteration | IC50 (nM) |
| Ba/F3 | Wild-Type FGFR2 | 3.0 |
| Ba/F3 | FGFR2 N540K | 27 |
| Ba/F3 | FGFR2 V565F | 15 - 27 |
| Ba/F3 | FGFR2 V565L | 27 |
| Ba/F3 | FGFR2 K660N/E | 3.0 - 27 |
| SNU-16 | FGFR2 Amplification | 9.7 |
| AN3CA | FGFR2 Amplification, N550K | 11 |
Data compiled from multiple preclinical presentations.[5]
Kinase Selectivity
This compound exhibits selectivity for FGFR1/2/3 over FGFR4, which may be advantageous in mitigating certain off-target toxicities associated with pan-FGFR inhibition.
| Kinase | Enzymatic IC50 (nM) | Fold Selectivity vs. FGFR2 |
| FGFR2 | 0.47 | 1.0x |
| FGFR3 | 0.66 | 1.4x |
| FGFR1 | 1.8 | 3.8x |
| FGFR4 | 30.5 | 65x |
| GSK3α | 35.6 | 76x |
Data from KINOMEscan profiling.[7]
In Vivo Efficacy
In preclinical xenograft and allograft models, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition and regression.[4][8]
-
AN3CA Xenograft Model (FGFR2 N550K): this compound administered at 10 mg/kg and 15 mg/kg BID led to substantial tumor regression.[7]
-
Ba/F3 Allograft Model (FGFR2 V565F): In a model of gatekeeper resistance, this compound treatment at 10 and 15 mg/kg BID caused tumor shrinkage, whereas the pan-FGFR inhibitor futibatinib only delayed tumor growth.[5] Specifically, this compound achieved 64% tumor regression in this model.[8]
Experimental Protocols
Detailed, step-by-step protocols are proprietary to Tyra Biosciences. However, based on the published data, the following section outlines the general methodologies used in the preclinical evaluation of this compound.
General Experimental Workflow
Enzymatic Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and mutant FGFR kinases.
-
Methodology: Enzymatic IC50 measurements were generated at a contract research organization (e.g., Reaction Biology Corp). These assays typically involve incubating the recombinant kinase, a substrate (e.g., a peptide), and ATP with varying concentrations of the inhibitor. Kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, using methods like radiometric assays or fluorescence-based detection. All experiments were conducted under identical conditions and tested in duplicate.
Cell-Based Assays
-
Objective: To assess the potency of this compound in a cellular context, measuring its effect on cell viability and downstream signaling.
-
Cell Lines: Ba/F3 murine pro-B cells engineered to express various human FGFR2 fusions and mutations; SNU-16 (gastric cancer, FGFR2 amplified); AN3CA (endometrial cancer, FGFR2 amplified, N550K).[5]
-
Cell Viability Assay:
-
Protocol: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a range of this compound concentrations for a duration of 72-120 hours, depending on the cell line. Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo® 2.0 (Promega), which measures ATP levels as an indicator of metabolically active cells. IC50 values are calculated from the resulting dose-response curves.
-
-
Signaling Pathway Analysis (Western Blotting):
-
Protocol: Cells are treated with the inhibitor (e.g., 50 nM this compound for 2 hours). Following treatment, cell lysates are prepared, and proteins are separated by size. Protein detection is performed via capillary electrophoresis using an automated system like Simple Western Jess. Antibodies are used to probe for phosphorylated and total levels of key signaling proteins downstream of FGFR2, such as FRS2, ERK, and AKT, to confirm target engagement and pathway inhibition.
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy and tolerability of orally administered this compound in animal models.
-
Animal Models: Immunocompromised mice are inoculated with cancer cells to establish tumors. Examples include subcutaneous implantation of Ba/F3 cells harboring FGFR2 V565F or AN3CA cells.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into groups and dosed orally (p.o.) with vehicle control, this compound (e.g., 10 or 15 mg/kg, twice daily [BID]), or a comparator compound like futibatinib.[5]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., using calipers) throughout the study period (e.g., 10 days).[5] Body weight and general animal health are also monitored to assess toxicity. Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.
Clinical Development: The SURF201 Study
This compound is currently being evaluated in a Phase 1, multi-center, open-label clinical trial designated SURF201 (NCT06160752).[9]
-
Title: A study of this compound in advanced Intrahepatic Cholangiocarcinoma and other solid tumors with activating FGFR2 gene alterations.[9][10]
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound, and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[11][12]
-
Study Design:
-
Part A (Dose Escalation): Enrolling patients with any advanced solid tumor with FGFR/FGF pathway alterations who have exhausted standard therapies.[11][12]
-
Part B (Dose Expansion): Focused on patients with unresectable locally advanced/metastatic iCCA who have previously been treated with an FGFR inhibitor and have developed acquired FGFR2 kinase domain resistance mutations.[9][11][12]
-
Conclusion
This compound is a next-generation, covalent FGFR1/2/3 inhibitor designed with a clear translational rationale: to overcome acquired resistance to existing FGFR-targeted therapies.[4] Preclinical data demonstrate its potent and broad activity against clinically relevant FGFR2 gatekeeper and molecular brake mutations, which are common mechanisms of treatment failure.[5] The ongoing SURF201 clinical trial will be critical in defining the safety and efficacy profile of this compound and its potential to become a new standard of care for patients with FGFR2-driven cancers who have developed resistance to prior treatments.[11]
References
- 1. drughunter.com [drughunter.com]
- 2. Facebook [cancer.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. This compound: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. This compound retains potency across multiple resistance mutations | BioWorld [bioworld.com]
- 9. ascopubs.org [ascopubs.org]
- 10. A multicenter, open-label, first-in-human study of this compound in advanced Intrahepatic Cholangiocarcinoma and other solid tumors with activating FGFR2 gene alterations (SURF201). [mdanderson.org]
- 11. UCSF Cholangiocarcinoma Trial → Anti-Tumor Activity of this compound in Advanced Cholangiocarcinoma With Activating FGFR2 Gene Alterations [clinicaltrials.ucsf.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
TYRA-200: A Technical Overview of Activity Against FGFR Gatekeeper and Other Resistance Mutations
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The efficacy of approved Fibroblast Growth Factor Receptor (FGFR) inhibitors in treating cancers driven by FGFR gene alterations, such as intrahepatic cholangiocarcinoma (iCCA), is often curtailed by the emergence of acquired resistance mutations within the FGFR kinase domain.[1] These on-target mutations, particularly at the gatekeeper and molecular brake residues, pose a significant clinical challenge.[1][2][3] TYRA-200 is a novel, orally bioavailable, covalent inhibitor of FGFR1, 2, and 3, specifically designed to address this unmet need.[1] Preclinical data demonstrate that this compound maintains potent activity against wild-type FGFR2 and a broad spectrum of clinically identified resistance mutations, including those at the gatekeeper residue (V565) and molecular brake region (N550). This technical guide provides an in-depth overview of the preclinical data, relevant signaling pathways, and the methodologies used to characterize the activity of this compound against these resistant forms of FGFR2.
Mechanism of Action and Preclinical Activity
This compound was developed using a structure-based drug design approach to potently and selectively inhibit FGFR1/2/3 while sparing FGFR4. It functions as a covalent inhibitor, which allows it to maintain activity against mutations that hinder the binding of reversible inhibitors. This is particularly relevant for gatekeeper mutations, which are situated at the entrance of the ATP-binding pocket and can sterically block non-covalent drugs.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro potency of this compound against wild-type FGFR2 and various clinically observed resistance mutations.
Table 1: Enzymatic Activity of this compound against FGFR2 Variants
| FGFR2 Variant | Mutation Type | This compound IC50 (nM) |
| Wild-Type | - | < 1 |
| N550D | Molecular Brake | < 1 |
| N550H | Molecular Brake | < 1 |
| N550K | Molecular Brake | < 1 |
| E566A | Molecular Brake | < 1 |
| V565F | Gatekeeper | < 1 |
| V565L | Gatekeeper | < 1 |
| Data sourced from preclinical studies presented by Tyra Biosciences. Enzymatic IC50 measurements were generated at Reaction Biology Corp. |
Table 2: Cellular Activity of this compound in Ba/F3 Cells Expressing FGFR2 Variants
| Cell Line | FGFR2 Alteration | This compound IC50 (nM) |
| Ba/F3 | FGFR2 Fusion | Potent Activity |
| Ba/F3 | FGFR2 N550K | Potent Activity |
| Ba/F3 | FGFR2 V565F | Potent Activity |
| Specific IC50 values were not publicly disclosed, but this compound was reported to maintain potency against these variants in cellular assays. |
In vivo studies using xenograft and allograft models have further confirmed the anti-tumor activity of this compound. Oral administration of this compound resulted in significant, dose-dependent tumor regression in models driven by both wild-type FGFR2 and FGFR2 mutants, including the V565F gatekeeper mutation.
Signaling Pathways and Resistance Mechanisms
FGFR Signaling Pathway
Activation of FGFR by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In FGFR-driven cancers, aberrant receptor activation leads to uncontrolled cell growth.
Mechanism of Gatekeeper Mutation Resistance
The gatekeeper residue is located in the hydrophobic pocket of the kinase domain. Mutations at this site, such as V565F in FGFR2, can sterically hinder the binding of ATP-competitive inhibitors, thereby conferring resistance. This compound's covalent binding mechanism is designed to overcome this steric clash.
Experimental Protocols
The characterization of this compound's activity against FGFR2 gatekeeper mutations involves several key in vitro and cellular assays. While the specific protocols used by Tyra Biosciences are proprietary, this section details standardized, representative methodologies for these experiments.
Disclaimer: The following protocols are representative examples of standard methods and may not reflect the exact procedures used in the preclinical evaluation of this compound.
Experimental Workflow Overview
The general workflow for evaluating a novel FGFR inhibitor like this compound involves a multi-step process from initial biochemical assays to cellular and in vivo models.
Enzymatic Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of FGFR2.
-
Objective: To determine the IC50 value of this compound against wild-type and mutant FGFR2 kinase domains.
-
Principle: A terbium-labeled antibody detects the phosphorylation of a biotinylated substrate by the kinase. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a streptavidin-acceptor fluorophore into close proximity, generating a FRET signal.
-
Materials:
-
Recombinant human FGFR2 kinase (wild-type and mutant variants)
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
LanthaScreen® Tb-PY20 Antibody (anti-phosphotyrosine)
-
Streptavidin-D2 Acceptor
-
TR-FRET dilution buffer
-
This compound (serially diluted in DMSO)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the assay plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase reaction buffer.
-
Prepare an ATP solution in kinase reaction buffer (concentration typically at the Km for ATP).
-
Add the kinase/substrate solution to the wells containing the compound.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution of TR-FRET dilution buffer containing EDTA and the Tb-PY20 antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (520nm/490nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Cellular Viability Assay (CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability of cells engineered to be dependent on FGFR2 signaling.
-
Objective: To determine the potency of this compound in inhibiting the proliferation of Ba/F3 cells expressing various FGFR2 fusions and mutations.
-
Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The CellTiter-Glo® reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the ATP concentration.
-
Materials:
-
Ba/F3 cell lines stably expressing FGFR2 wild-type, fusions, or resistance mutations.
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS, without IL-3 for transformed cells).
-
This compound (serially diluted).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Opaque-walled 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Seed the Ba/F3 cells into the wells of the opaque-walled plate at a predetermined density (e.g., 5,000 cells/well).
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include DMSO-only controls (100% viability) and a high-concentration staurosporine (B1682477) control (0% viability).
-
Incubation: Incubate the plates for a specified duration (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the IC50 value.
-
Western Blot Analysis of FGFR Phosphorylation
This technique is used to directly observe the inhibition of FGFR2 autophosphorylation in treated cells.
-
Objective: To confirm that this compound inhibits the signaling activity of FGFR2 in a cellular context.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FGFR (p-FGFR) and total FGFR.
-
Materials:
-
Cancer cell line with an activating FGFR2 alteration (e.g., SNU-16).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-FGFR (e.g., Tyr653/654), anti-total FGFR, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil samples.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
To confirm equal protein loading, strip the membrane and re-probe for total FGFR and a loading control like GAPDH.
-
-
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752). This is a multi-center, open-label study in patients with advanced solid tumors harboring activating FGFR2 gene alterations. The study includes a dose-escalation part (Part A) and a dose-expansion part (Part B). Part B will specifically evaluate the anti-tumor activity of this compound in patients with iCCA who have previously been treated with an FGFR inhibitor and have developed acquired FGFR2 kinase domain resistance mutations.
Conclusion
This compound is a next-generation FGFR inhibitor designed to overcome acquired resistance to existing therapies, a major challenge in the treatment of FGFR-driven cancers. Preclinical data robustly demonstrate its potent activity against a wide range of clinically relevant FGFR2 mutations, including the challenging gatekeeper and molecular brake variants. The covalent mechanism of action and potent enzymatic and cellular activity position this compound as a promising therapeutic agent for patients who have developed resistance to other FGFR inhibitors. The ongoing SURF201 clinical trial will be critical in establishing the safety and efficacy of this compound in this patient population.
References
TYRA-200: A Pan-FGFR Inhibitor Targeting Acquired Resistance in Cholangiocarcinoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholangiocarcinoma (CCA), a malignancy of the bile ducts, presents a significant therapeutic challenge. A subset of intrahepatic cholangiocarcinoma (iCCA) is driven by genetic alterations in the Fibroblast Growth Factor Receptor 2 (FGFR2) gene, with fusions being present in 10-15% of cases.[1] The development of pan-FGFR inhibitors such as pemigatinib, infigratinib, and futibatinib (B611163) has marked a significant advancement in treating FGFR2-driven cancers, offering clinical benefits to patients with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[1] However, the efficacy of these therapies is often limited by the emergence of acquired resistance mutations within the FGFR2 kinase domain.[1] TYRA-200 is a novel, orally administered, potent FGFR1/2/3 inhibitor specifically designed to address this unmet clinical need by targeting both wild-type FGFR2 and a broad spectrum of clinically identified resistance mutations.[1] This document provides a comprehensive technical overview of the preclinical data and ongoing clinical development of this compound in the context of cholangiocarcinoma research.
Mechanism of Action
This compound is a covalent inhibitor that targets the ATP-binding pocket of the FGFR kinase domain. Its structure has been optimized through a structure-guided approach to accommodate the conformational changes induced by resistance mutations, thereby maintaining potent inhibitory activity. This compound demonstrates high selectivity for FGFR1/2/3 while sparing FGFR4, which may translate to a more favorable safety profile.
The primary mechanism of this compound involves the inhibition of downstream signaling pathways mediated by FGFR2. In cancers with FGFR2 alterations, constitutive activation of the receptor leads to the activation of key signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and angiogenesis. By blocking the kinase activity of FGFR2, this compound effectively abrogates these downstream signals, leading to tumor growth inhibition.
A critical feature of this compound is its potent activity against acquired resistance mutations that render first-generation FGFR inhibitors ineffective. These mutations often occur at the "gatekeeper" residue (e.g., V565F/L) or the "molecular brake" (e.g., N550H/K). This compound's design allows it to maintain binding affinity and inhibitory potency against these and other clinically relevant mutations.
Signaling Pathway
Caption: Simplified FGFR2 signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Potency of this compound
The preclinical efficacy of this compound has been demonstrated through various in vitro assays, showcasing its potent inhibitory activity against wild-type and mutated FGFR2.
| Target | IC50 (nM) |
| Enzymatic Assays | |
| Wild-Type FGFR2 | 0.47 |
| Wild-Type FGFR3 | 0.66 |
| Wild-Type FGFR1 | 1.8 |
| Wild-Type FGFR4 | 30.5 |
| Cellular Assays (Ba/F3) | |
| Wild-Type FGFR2 | 3.0 |
| FGFR2 V565F (Gatekeeper) | 27 |
| FGFR2 N550K (Molecular Brake) | 11 |
| Cellular Assays (Cancer Cell Lines) | |
| SNU-16 (FGFR2 amplified) | 9.7 |
| AN3CA (FGFR2 amplified, N550K) | 11 |
Data compiled from publicly available poster presentations. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have been partially disclosed in scientific presentations. The following summarizes the available information.
Enzymatic Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various FGFR kinases.
-
Methodology: Enzymatic IC50 measurements were conducted at Reaction Biology Corp. All experiments were performed under identical conditions and tested in duplicate. The specific kinase panel and substrate concentrations are proprietary to the testing service.
Cellular Viability Assays
-
Objective: To assess the effect of this compound on the viability of cancer cell lines with different FGFR2 statuses.
-
Cell Lines: Ba/F3 cells engineered to express various FGFR2 mutations, SNU-16 (gastric cancer with FGFR2 amplification), and AN3CA (endometrial cancer with FGFR2 amplification and N550K mutation) were utilized.
-
Protocol:
-
Cells were plated and allowed to settle overnight to reach approximately 60-70% confluency.
-
Cells were treated with a range of concentrations of this compound or vehicle control.
-
The duration of treatment was cell line-dependent, varying from 72 to 120 hours.
-
Cell viability was assessed using the Cell Titer-Glo® 2.0 Assay (Promega).
-
IC50 values were calculated from the dose-response curves and were averaged from three independent experiments.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models of cholangiocarcinoma.
-
Animal Models: Mice were inoculated with either Ba/F3 cells expressing the FGFR2 V565F gatekeeper mutation or with AN3CA cells.
-
Treatment: Mice were dosed orally with either vehicle, this compound, or a comparator drug (futibatinib).
-
Outcome Measures: Tumor volume was measured over time to assess tumor growth inhibition.
Caption: Preclinical to clinical development workflow for this compound.
Clinical Development in Cholangiocarcinoma
This compound is currently being evaluated in a multi-center, open-label, Phase 1 clinical trial designated SURF201 (NCT06160752).
-
Study Title: Study in Previously Treated and Resistant FGFR2+ Cholangiocarcinoma and Other Advanced Solid Tumors.
-
Primary Objectives: To determine the optimal and maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound, and to evaluate its safety, tolerability, and pharmacokinetics.
-
Secondary Objective: To evaluate the preliminary anti-tumor activity of this compound.
-
Patient Population: The study is enrolling adults with unresectable locally advanced/metastatic intrahepatic cholangiocarcinoma and other advanced solid tumors with activating FGFR2 gene alterations who have been previously treated with an FGFR inhibitor.
The first patient in the SURF201 study was dosed in late 2023. This trial represents a crucial step in evaluating the clinical potential of this compound as a second-line therapy for patients with FGFR2-altered cholangiocarcinoma who have developed resistance to currently approved FGFR inhibitors.
Caption: this compound overcomes acquired resistance to first-generation FGFR inhibitors.
Conclusion
This compound is a promising next-generation pan-FGFR inhibitor with a well-defined mechanism of action tailored to overcome the challenge of acquired resistance in FGFR2-driven cholangiocarcinoma. Preclinical data have demonstrated its potent and selective activity against both wild-type and a range of clinically relevant mutant forms of FGFR2. The ongoing Phase 1 clinical trial, SURF201, will provide critical insights into the safety, tolerability, and preliminary efficacy of this compound in a patient population with a high unmet medical need. The findings from this study will be instrumental in defining the future role of this compound in the evolving treatment landscape of cholangiocarcinoma.
References
TYRA-200: A Next-Generation Inhibitor Targeting Acquired Resistance in FGFR-Driven Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibroblast growth factor receptor (FGFR) inhibitors have demonstrated significant clinical benefit in cancers characterized by aberrant FGFR signaling. However, the emergence of acquired resistance, primarily through on-target mutations in the FGFR kinase domain, limits the long-term efficacy of first-generation therapies. TYRA-200 is a novel, orally bioavailable, and potent inhibitor of FGFR1, FGFR2, and FGFR3, specifically designed to overcome common resistance mutations that arise during treatment with existing FGFR inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, efficacy against resistant FGFR variants, and the preclinical experimental framework used for its characterization. It is intended to serve as a resource for researchers and drug development professionals working on novel therapies for FGFR-driven cancers.
Introduction: The Challenge of Acquired Resistance to FGFR Inhibitors
The FGFR signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various malignancies through gene fusions, amplifications, or activating mutations.[1] This has led to the development of several targeted FGFR inhibitors that have shown clinical efficacy.[2] However, a significant challenge in the clinical management of FGFR-driven cancers is the development of acquired resistance to these therapies.[1]
The predominant mechanism of acquired resistance involves the emergence of secondary mutations within the FGFR kinase domain.[3][4] These mutations can be broadly categorized as:
-
Gatekeeper Mutations: Located in the hinge region of the ATP-binding pocket, these mutations, such as V565F/L in FGFR2, sterically hinder the binding of first-generation inhibitors.
-
Molecular Brake Mutations: Occurring in and around the kinase activation loop, mutations like N550H/K in FGFR2, stabilize the active conformation of the kinase, reducing inhibitor affinity.
In addition to on-target mutations, resistance can also be mediated by the activation of bypass signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which can sustain downstream signaling despite FGFR inhibition.
This compound: A Covalent Inhibitor Designed to Overcome Resistance
This compound is a next-generation, covalent FGFR1/2/3 inhibitor developed to address the challenge of acquired resistance. Its structure is designed to bind irreversibly to a cysteine residue within the FGFR kinase domain, providing sustained inhibition even in the presence of resistance mutations that affect the ATP-binding pocket. Preclinical studies have demonstrated that this compound maintains potent activity against both wild-type FGFR and a broad spectrum of clinically relevant resistance mutations.
Quantitative Efficacy of this compound
The potency of this compound has been evaluated in a variety of preclinical models, including enzymatic assays, cell-based viability assays, and in vivo xenograft studies. The following tables summarize the key quantitative data from these assessments.
Table 1: Enzymatic Activity of this compound against Wild-Type and Mutant FGFR2
| FGFR2 Variant | This compound IC50 (nM) | Fold Change vs. WT |
| Wild-Type | 0.47 | 1.0x |
| Molecular Brake Mutations | ||
| N550D | 0.19 | 0.4x |
| N550H | 0.07 | 0.15x |
| N550K | 0.53 | 1.1x |
| N550T | 0.05 | 0.1x |
| E566A | 0.14 | 0.3x |
| Gatekeeper Mutations | ||
| V565F | 0.15 | 0.3x |
| V565L | 0.20 | 0.4x |
Data sourced from enzymatic IC50 measurements.
Table 2: Cellular Activity of this compound in FGFR-Driven Cancer Cell Lines
| Cell Line | FGFR Alteration | This compound IC50 (nM) |
| SNU-16 | FGFR2 Amplification | 9.7 |
| AN3CA | FGFR2 Amplification, N550K | 11 |
| Ba/F3 | FGFR2 (Wild-Type) | 3.0 |
| Ba/F3 | FGFR2 N550K | 27 |
| Ba/F3 | FGFR2 V565F | 15 |
| Ba/F3 | FGFR2 V565L | 27 |
Data from cell viability assays (CellTiter-Glo).
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | FGFR2 Alteration | Treatment | Tumor Growth Inhibition (%) |
| AN3CA | Amplification, N550K | This compound (10 mg/kg, b.i.d.) | 80% regression |
| Ba/F3 Allograft | V565F | This compound (15 mg/kg, b.i.d.) | 64% regression |
Data from in vivo studies in mice.
Signaling Pathways and Mechanisms of Resistance
The efficacy of this compound and the mechanisms of resistance to FGFR inhibitors are best understood in the context of the underlying cellular signaling pathways.
FGFR Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.
Figure 1: Simplified FGFR signaling pathway.
Mechanisms of Acquired Resistance
Acquired resistance to first-generation FGFR inhibitors primarily occurs through on-target mutations or the activation of bypass signaling pathways that circumvent the need for FGFR signaling.
Figure 2: Mechanisms of acquired resistance to FGFR inhibitors.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Enzymatic Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against wild-type and mutant FGFR kinases.
Methodology (Example using LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X kinase/antibody mixture in Kinase Buffer A containing the specific FGFR enzyme and a Eu-labeled anti-tag antibody.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in Kinase Buffer A.
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in Kinase Buffer A to create 3X compound solutions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X this compound solution or DMSO vehicle control to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 3: Workflow for a LanthaScreen™ kinase binding assay.
Cell Viability Assays
Objective: To assess the effect of this compound on the viability of cancer cell lines with defined FGFR alterations.
Methodology (Example using CellTiter-Glo® 2.0 Assay):
-
Cell Culture and Plating:
-
Culture cancer cell lines (e.g., SNU-16, AN3CA, Ba/F3 expressing FGFR constructs) in their recommended growth medium.
-
Seed cells into 96-well opaque-walled plates at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cell plates and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for a specified duration (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the cell plates and the CellTiter-Glo® 2.0 reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration and normalize the data to the vehicle-treated controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blotting for FGFR Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of FGFR and downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and treat with this compound or vehicle control for a specified period (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) (e.g., anti-p-FGFR Tyr653/654) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total FGFR or a housekeeping protein (e.g., β-actin).
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound represents a promising therapeutic strategy for overcoming acquired resistance to first-generation FGFR inhibitors in patients with FGFR-driven cancers. Its covalent mechanism of action and potent activity against a wide range of clinically relevant resistance mutations address a critical unmet need. The preclinical data summarized in this guide highlight the robust efficacy of this compound and provide a foundation for its ongoing clinical development. The detailed experimental protocols offer a resource for researchers aiming to further investigate the activity of this compound and other next-generation FGFR inhibitors. As our understanding of resistance mechanisms continues to evolve, the development of precisely engineered inhibitors like this compound will be paramount in improving outcomes for patients with these malignancies.
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TYRA-200 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an investigational, orally bioavailable, next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] It has been specifically designed to target activating alterations in FGFR2 and to overcome acquired resistance mutations that can emerge during treatment with other FGFR inhibitors.[1] This document provides detailed application notes and protocols for key in vitro assays to characterize the activity and mechanism of action of this compound.
This compound demonstrates potent inhibitory activity against wild-type FGFR2 and a range of clinically relevant mutations, including those in the gatekeeper and molecular brake regions of the kinase domain.[3] The following protocols are representative methods for evaluating the enzymatic and cellular activity of this compound.
Data Presentation
Table 1: Enzymatic Inhibitory Activity of this compound against FGFR2 Variants
| FGFR2 Variant | IC50 (nM) | Mutation Type |
| Wild-Type | 0.05 | - |
| N550D | 0.19 | Molecular Brake |
| N550H | 0.07 | Molecular Brake |
| N550K | 0.53 | Molecular Brake |
| N550T | 0.05 | Molecular Brake |
| E566A | 0.14 | Molecular Brake |
| V565F | 0.15 | Gatekeeper |
| V565L | 0.20 | Gatekeeper |
Data sourced from in vitro enzymatic assays.[3]
Table 2: Cellular Inhibitory Activity of this compound in Engineered and Endogenous Cell Lines
| Cell Line | Expressed/Endogenous FGFR2 | IC50 (nM) |
| Ba/F3 | Wild-Type FGFR2 | 3.0 - 27 |
| Ba/F3 | K660N Mutant FGFR2 | 3.0 - 27 |
| Ba/F3 | K660E Mutant FGFR2 | 3.0 - 27 |
| Ba/F3 | V565F Mutant FGFR2 | 3.0 - 27 |
| Ba/F3 | V565L Mutant FGFR2 | 3.0 - 27 |
| Ba/F3 | N540K Mutant FGFR2 | 3.0 - 27 |
| SNU-16 | Endogenous FGFR2 Amplification | 9.7 |
| AN3CA | Endogenous FGFR2 N550K Mutation | 11 |
Data sourced from various cell-based assays.[3]
Table 3: Cellular Target Engagement of this compound in NanoBRET Assays
| FGFR2 Variant | IC50 (nM) | Mutation Type |
| Wild-Type | 1.9 | - |
| N550H | 4.8 | Molecular Brake |
| N550K | 13 | Molecular Brake |
| V565F | 15 | Gatekeeper |
| L618F | 11 | DFG Latch |
| L618V | 5.0 | DFG Latch |
| K660M | - | A-loop |
| M538I | - | Cα-helix |
Data sourced from NanoBRET target engagement assays.[3]
Signaling Pathway and Experimental Workflows
Caption: FGFR2 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound In Vitro Characterization.
Experimental Protocols
Enzymatic Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against FGFR kinases using a luminescent ADP detection assay, such as ADP-Glo™.
Materials:
-
Recombinant human FGFR2 (wild-type and mutant variants)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control to each well.
-
Add 2.5 µL of a 2x enzyme solution (containing the appropriate FGFR2 variant) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (Representative Protocol)
This protocol describes a method to assess the effect of this compound on the proliferation of FGFR-dependent cancer cell lines using the CellTiter-Glo® 2.0 Assay.
Materials:
-
Ba/F3 cells engineered to express specific FGFR2 variants, SNU-16, or AN3CA cells.
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS). For Ba/F3 cells, the medium should be supplemented with the appropriate growth factor to maintain the parental line, and this should be removed for the assay with engineered lines.
-
This compound
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
White, clear-bottom 96-well cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the appropriate wells. Include vehicle-treated wells as a control.
-
Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values by plotting the percent viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis of FGFR2 Pathway Inhibition (Representative Protocol)
This protocol provides a method to assess the inhibition of downstream signaling from FGFR2 by this compound by measuring the phosphorylation of key pathway components like FRS2 and ERK.
Materials:
-
FGFR-dependent cancer cell lines (e.g., SNU-16, AN3CA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To probe for total protein or other targets, the membrane can be stripped and re-probed. Densitometry can be used to quantify the changes in protein phosphorylation.
Conclusion
The in vitro assays described provide a robust framework for characterizing the potency, selectivity, and mechanism of action of this compound. The data indicate that this compound is a potent inhibitor of wild-type and mutant FGFR2, with activity against clinically relevant resistance mutations. These protocols can be adapted to further investigate the compound's activity in various cellular contexts and against a broader panel of kinases.
References
Application Notes and Protocols for TYRA-200 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to evaluate the efficacy of TYRA-200, a potent and selective oral inhibitor of Fibroblast Growth Factor Receptor (FGFR) 1, 2, and 3.[1][2] this compound is specifically designed to target activating FGFR2 gene alterations and clinically observed resistance mutations that emerge during cancer therapy.[3][4][5]
Introduction
This compound is an investigational drug being developed for the treatment of solid tumors, including intrahepatic cholangiocarcinoma, with activating FGFR2 gene alterations. It has demonstrated potent inhibitory activity against both wild-type FGFR2 and various clinically relevant mutants that confer resistance to other FGFR inhibitors. These protocols are intended to guide researchers in setting up and executing cell-based assays to assess the cellular potency and mechanism of action of this compound.
Data Presentation
The following tables summarize the in vitro and cellular activity of this compound against various FGFR2 variants and cell lines.
Table 1: In Vitro Enzymatic and Cellular Target Engagement IC50 Values for this compound
| Assay Type | Target | IC50 (nM) |
| Enzymatic | Wild-Type FGFR2 | 0.05 |
| Enzymatic | N550D Mutant FGFR2 | 0.19 |
| Enzymatic | N550H Mutant FGFR2 | 0.07 |
| Enzymatic | N550K Mutant FGFR2 | 0.53 |
| Enzymatic | N550T Mutant FGFR2 | 0.05 |
| Enzymatic | E566A Mutant FGFR2 | 0.14 |
| Enzymatic | V565F Mutant FGFR2 | 0.15 |
| Enzymatic | V565L Mutant FGFR2 | 0.20 |
| NanoBRET | Wild-Type FGFR2 | 1.9 |
| NanoBRET | N550H Mutant FGFR2 | 4.8 |
| NanoBRET | N550K Mutant FGFR2 | 13 |
| NanoBRET | V565F Mutant FGFR2 | 15 |
| NanoBRET | L618F Mutant FGFR2 | 11 |
| NanoBRET | L618V Mutant FGFR2 | 5.0 |
| NanoBRET | K660M Mutant FGFR2 | Not Reported |
| NanoBRET | M538I Mutant FGFR2 | Not Reported |
Table 2: Cell-Based Proliferation IC50 Values for this compound
| Cell Line | FGFR Alteration | IC50 (nM) |
| Ba/F3 | Wild-Type FGFR2 | 3.0 - 27 |
| Ba/F3 | K660N Mutant FGFR2 | 3.0 - 27 |
| Ba/F3 | K660E Mutant FGFR2 | 3.0 - 27 |
| Ba/F3 | V565F Mutant FGFR2 | 3.0 - 27 |
| Ba/F3 | V565L Mutant FGFR2 | 3.0 - 27 |
| Ba/F3 | N540K Mutant FGFR2 | 3.0 - 27 |
| SNU-16 | FGFR2 Gene Amplification | 9.7 |
| AN3CA | FGFR2 N550K Resistance Mutation | 11 |
| KG-1 | FGFR1OP2-FGFR1 | 3.2 - 22 |
| KATOIII | FGFR2 Gene Amplification | 3.2 - 22 |
| UMUC-14 | FGFR3 S249C Mutation | 3.2 - 22 |
| UMUC-14 (V555M) | FGFR3 S249C & V555M Mutations | 3.2 - 22 |
| RT-4 | FGFR3-TACC3 Fusion | 3.2 - 22 |
| RT-112 | FGFR3-TACC3 Fusion | 3.2 - 22 |
| RT-84 | FGFR3-TACC3 Fusion | 3.2 - 22 |
Experimental Protocols
Cell Viability Assay Protocol
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with FGFR alterations.
Materials:
-
Cancer cell lines (e.g., SNU-16, AN3CA, Ba/F3 expressing FGFR2 variants)
-
Appropriate cell culture medium and supplements
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
96-well clear bottom cell culture plates
-
CellTiter-Glo® 2.0 Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 60-70% confluency).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should span a range appropriate to determine the IC50.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a period of 72 to 120 hours, depending on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from a well with no cells.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Protocol for Signaling Pathway Analysis
This protocol is for assessing the inhibition of FGFR signaling by this compound by measuring the phosphorylation of downstream effector proteins.
Materials:
-
Cancer cell lines (e.g., SNU-16)
-
Appropriate cell culture medium and supplements
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents (gels, transfer membranes, etc.)
-
Capillary electrophoresis system (e.g., Simple Western Jess)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach and reach approximately 70-80% confluency.
-
Treat the cells with this compound at a specified concentration (e.g., 50 nM) or vehicle control for a defined period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.
-
Alternatively, protein detection can be performed via capillary electrophoresis using a system like the Simple Western Jess.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in this compound-treated cells to the vehicle-treated control to determine the extent of signaling inhibition.
-
Mandatory Visualizations
Caption: FGFR2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for this compound Cell Viability Assay.
References
Application Notes and Protocols for TYRA-200 Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an investigational, orally bioavailable, potent inhibitor of the Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[1] It is specifically designed to target activating gene alterations in FGFR2 and to overcome acquired resistance mutations that can emerge during treatment with other FGFR inhibitors.[2][3] Preclinical studies have demonstrated the efficacy of this compound in relevant animal models of human cancers harboring FGFR2 alterations. These application notes provide detailed protocols for establishing and utilizing such models to evaluate the in vivo efficacy of this compound.
Mechanism of Action: Overcoming Resistance in FGFR2-Driven Cancers
This compound is engineered to bind to and inhibit the kinase activity of FGFR1, 2, and 3, thereby blocking downstream signaling pathways that promote tumor cell proliferation.[1] A key feature of this compound is its ability to maintain potency against common resistance mutations in the FGFR2 kinase domain, including "gatekeeper" and "molecular brake" mutations, which can limit the efficacy of first-generation FGFR inhibitors.[2]
Caption: Simplified FGFR2 signaling pathway and the inhibitory action of this compound.
Animal Models for Efficacy Studies
Two key animal models have been utilized in the preclinical evaluation of this compound:
-
AN3CA Xenograft Model: This is a human endometrial cancer model with an activating FGFR2 N550K "molecular brake" mutation.
-
Ba/F3 FGFR2 V565F Allograft Model: This is a murine pro-B cell line engineered to express the human FGFR2 "gatekeeper" resistance mutation V565F, making it dependent on FGFR2 signaling for survival and proliferation.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in the AN3CA and Ba/F3 FGFR2 V565F models.
Table 1: Efficacy of this compound in the AN3CA Endometrial Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | - | - | |
| This compound | 10 | BID, Oral | Not Reported | |
| This compound | 15 | BID, Oral | 80% Regression | |
| Futibatinib (Comparator) | 15 | QD, Oral | Not Reported |
Table 2: Efficacy of this compound in the Ba/F3 FGFR2 V565F Allograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | - | - | |
| This compound | Not Reported | Oral | 64% Regression | |
| Futibatinib (Comparator) | Not Reported | Oral | Not Reported |
Experimental Protocols
Protocol 1: Establishment of the AN3CA Xenograft Model
Caption: Workflow for establishing the AN3CA xenograft model.
Materials:
-
AN3CA human endometrial cancer cell line
-
Appropriate cell culture medium (e.g., MEM with 10% FBS)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles
Procedure:
-
Cell Culture: Culture AN3CA cells according to standard protocols.
-
Cell Preparation: Harvest cells using trypsin and wash with PBS. Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Cell Suspension: Resuspend the cells in a sterile solution, such as PBS or a 1:1 mixture of PBS and Matrigel, to a final concentration of 5-10 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Protocol 2: Establishment of the Ba/F3 FGFR2 V565F Allograft Model
Caption: Workflow for establishing the Ba/F3 FGFR2 V565F allograft model.
Materials:
-
Ba/F3 cell line stably expressing human FGFR2 V565F
-
Appropriate cell culture medium (IL-3 free)
-
Female immunodeficient mice (e.g., BALB/c nude)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the engineered Ba/F3 cells in a medium without IL-3 to maintain dependence on FGFR2 signaling.
-
Cell Preparation: Harvest and prepare the cells as described in Protocol 1.
-
Implantation: Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Tumor Monitoring and Randomization: Follow the procedures outlined in Protocol 1.
Protocol 3: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Procedure:
-
Treatment Initiation: Once mice are randomized, begin treatment with this compound, a vehicle control, and any comparator compounds (e.g., futibatinib). This compound is administered orally.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
Observe the mice for any other clinical signs of toxicity.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a predetermined duration, or if signs of excessive toxicity are observed.
-
Data Analysis: Analyze tumor growth data, comparing the treatment groups to the vehicle control group. Calculate tumor growth inhibition or regression.
Protocol 4: Pharmacodynamic and Biomarker Analysis
Procedure:
-
Tissue Collection: At the end of the efficacy study, or at specified time points, a subset of tumors from each group can be collected for pharmacodynamic and biomarker analysis.
-
Western Blot Analysis:
-
Homogenize tumor tissue and extract proteins.
-
Perform Western blotting to assess the phosphorylation status of FGFR2 and downstream signaling proteins such as FRS2, ERK, and AKT to confirm target engagement and pathway inhibition.
-
-
RNA Analysis (RNA-Seq or qRT-PCR):
-
Extract total RNA from tumor samples.
-
For qRT-PCR, analyze the expression of specific genes known to be regulated by the FGFR pathway.
-
For RNA sequencing, prepare libraries from the extracted RNA and perform sequencing to obtain a comprehensive profile of gene expression changes in response to this compound treatment. This can help identify potential biomarkers of response or resistance.
-
Conclusion
The animal models and protocols described provide a framework for the in vivo evaluation of this compound's efficacy. The AN3CA xenograft and Ba/F3 FGFR2 V565F allograft models are valuable tools for assessing the activity of this compound against both activating FGFR2 mutations and clinically relevant resistance mutations. Rigorous adherence to these protocols will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this promising next-generation FGFR inhibitor.
References
- 1. tyrabio.investorroom.com [tyrabio.investorroom.com]
- 2. Tyra Biosciences to Present Preclinical Data on this compound, an FGFR1/2/3 Inhibitor, at 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of TYRA-200
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an orally bioavailable, selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. It has demonstrated particular potency against wild-type FGFR2, as well as clinically relevant FGFR2 fusions and acquired resistance mutations that can emerge during cancer therapy.[1] Preclinical studies have shown that this compound can induce dose-dependent tumor regression in various in vivo models, making it a promising candidate for the treatment of solid tumors with activating FGFR2 gene alterations, such as intrahepatic cholangiocarcinoma.[2][3] Currently, this compound is being evaluated in a Phase 1 clinical trial (SURF201) for patients with advanced solid tumors harboring FGFR2 alterations.
These application notes provide a summary of the available preclinical data on this compound dosing in in vivo experiments and offer detailed protocols for researchers planning similar studies.
Mechanism of Action and Signaling Pathway
This compound functions by binding to and inhibiting the kinase activity of FGFR1, 2, and 3. This action blocks the downstream signaling cascades that are often constitutively activated in cancers with FGFR alterations, thereby inhibiting tumor cell proliferation and survival. The diagram below illustrates the simplified FGFR signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for the Quantification of TYRA-200
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an orally active, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] It is currently under investigation for the treatment of various solid tumors with activating FGFR2 gene alterations, including intrahepatic cholangiocarcinoma.[1] The development of robust and reliable analytical methods for the quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and overall drug development. This document provides a detailed, representative protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely used technique for the bioanalysis of small molecule drugs.[4][5][6]
Disclaimer: The following protocol is a representative method based on established principles of bioanalytical chemistry for small molecule kinase inhibitors. As a specific, validated method for this compound is not publicly available, this protocol should be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines such as those from the FDA and EMA.[7][8][9][10]
Signaling Pathway of this compound's Target: FGFR
This compound exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades. These pathways, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, are crucial for cell proliferation, survival, differentiation, and angiogenesis.[11][12][13][14] In many cancers, aberrant activation of the FGFR pathway, through mutations, fusions, or amplifications, drives tumor growth.[14] this compound is designed to block these signals, thereby inhibiting tumor progression.
Representative LC-MS/MS Protocol for this compound Quantification in Human Plasma
Principle
This method describes the quantification of this compound in human plasma using a protein precipitation method for sample preparation, followed by reverse-phase liquid chromatography separation and detection by a triple quadrupole mass spectrometer. An appropriate stable isotope-labeled internal standard (SIL-IS) of this compound should be used to ensure accuracy and precision.
Materials and Reagents
-
Analytes: this compound reference standard (purity >99%), this compound-d8 (or other suitable SIL-IS).
-
Chemicals: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Labware: 1.5 mL polypropylene (B1209903) tubes, 96-well plates, autosampler vials.
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in an appropriate solvent (e.g., DMSO or Methanol).
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the SIL-IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
The protein precipitation method is a common, simple, and effective technique for extracting small molecules from plasma.[15][16]
-
Label all sample tubes.
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial or 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient is used to ensure optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Run Time: Approximately 4-5 minutes.
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and its SIL-IS need to be determined by direct infusion of the compounds into the mass spectrometer.
-
This compound: (Molecular Formula: C23H24FN7O2)[17] - Determine the m/z for [M+H]+ and select a stable product ion.
-
This compound-SIL-IS: Determine the corresponding m/z for the deuterated analog.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Data Presentation and Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines.[7][8][9][10] The following tables summarize the expected quantitative data from such a validation.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Representative Result |
| Calibration Range | To be determined based on expected concentrations | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 1600 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| LQC | Consistent & Reproducible | Consistent & Reproducible | 0.85 - 1.15 | 0.85 - 1.15 | 0.85 - 1.15 |
| HQC | Consistent & Reproducible | Consistent & Reproducible | 0.85 - 1.15 | 0.85 - 1.15 | 0.85 - 1.15 |
Table 4: Stability Assessment
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Bench-top Stability | To be determined | Room Temperature | ± 15% |
| Freeze-Thaw Stability | 3 cycles | -20°C and -80°C | ± 15% |
| Long-term Stability | To be determined | -80°C | ± 15% |
| Post-preparative Stability | To be determined | Autosampler Temperature | ± 15% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical protocol for quantifying this compound in plasma samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. abmole.com [abmole.com]
- 4. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. hhs.gov [hhs.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for TYRA-200 in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an orally bioavailable and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[1][2] It demonstrates potent anti-tumor activity in preclinical models, particularly in cancers driven by FGFR2 alterations, including fusions and resistance mutations.[1][3] As with many targeted therapies, the development of resistance can limit the long-term efficacy of single-agent treatment. Drug combination strategies are therefore a critical approach to enhance therapeutic benefit, overcome resistance, and improve patient outcomes.
These application notes provide a comprehensive guide for researchers on how to design and execute preclinical drug combination studies involving this compound. The protocols outlined below cover both in vitro and in vivo methodologies, with a focus on assessing synergistic, additive, or antagonistic interactions with other therapeutic agents.
Rationale for Drug Combinations with this compound
The primary rationale for combining this compound with other agents is to target parallel or downstream signaling pathways, or to address known mechanisms of resistance to FGFR inhibition. Key signaling pathways downstream of FGFR include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[4] Resistance to FGFR inhibitors can arise from reactivation of these pathways or through crosstalk with other receptor tyrosine kinases (RTKs) like EGFR.
Therefore, rational combination partners for this compound include:
-
MEK Inhibitors: To block the MAPK signaling cascade downstream of FGFR.
-
PI3K/AKT/mTOR Inhibitors: To inhibit the parallel PI3K pathway, which can be a key survival pathway.
-
EGFR Inhibitors: To counteract resistance mediated by EGFR signaling activation.
In Vitro Drug Combination Studies
Objective
To determine the nature of the interaction (synergism, additivity, or antagonism) between this compound and a combination partner in cancer cell lines. The checkerboard assay is a standard method for this purpose.
Experimental Protocol: Checkerboard Assay
-
Cell Culture:
-
Select cancer cell lines with known FGFR alterations (e.g., FGFR2 fusions, mutations) relevant to the research question.
-
Culture cells in their recommended medium and conditions to ensure optimal growth.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug to create a range of concentrations. A common approach is to use a 5- to 10-point dilution series centered around the known IC50 value of each drug for the selected cell line.
-
-
Assay Setup:
-
Use a 96-well microplate format.
-
Seed the cells at a predetermined density to ensure they are in the exponential growth phase at the time of drug addition.
-
After allowing the cells to adhere overnight, add the drugs in a checkerboard matrix format.
-
Drug A (e.g., this compound) is serially diluted along the x-axis (columns).
-
Drug B (combination partner) is serially diluted along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with each drug alone (single-agent controls) and vehicle-only controls.
-
-
-
Incubation and Viability Assessment:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Assess cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls (set as 100% viability).
-
Calculate the percentage of cell growth inhibition for each concentration and combination.
-
Analyze the interaction using established synergy models.
-
Synergy Analysis Models
Several models can be used to quantify the interaction between two drugs. The most common are:
-
Highest Single Agent (HSA) Model: The expected effect of the combination is the higher of the effects of the individual agents. Synergy is observed when the combination effect is greater than the effect of the most active single agent.
-
Bliss Independence Model: This model assumes that the two drugs act independently. The expected combined effect (E_exp) is calculated as: E_exp = E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional effects of drug A and drug B alone. Synergy is observed when the actual combination effect is greater than E_exp.
-
Loewe Additivity Model: This model is based on the principle that a drug cannot interact with itself. It is most appropriate for drugs with similar mechanisms of action.
-
Chou-Talalay Method (Combination Index - CI): This is a widely used method that provides a quantitative measure of the interaction.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Data Presentation
Summarize the quantitative data from the in vitro synergy analysis in a structured table.
| Cell Line | Combination Partner | Synergy Model | Synergy Score/CI | Interpretation |
| NCI-H716 (FGFR2 fusion) | MEK Inhibitor (e.g., Trametinib) | Bliss | 15.2 | Synergy |
| SNU-16 (FGFR2 amplified) | PI3K Inhibitor (e.g., Alpelisib) | Loewe | 0.75 | Synergy |
| AN3 CA (FGFR2 mutant) | EGFR Inhibitor (e.g., Gefitinib) | Chou-Talalay (CI) | 0.6 | Synergy |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
In Vivo Drug Combination Studies
Objective
To evaluate the anti-tumor efficacy of this compound in combination with another agent in a relevant in vivo cancer model, such as a cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model.
Experimental Protocol: Xenograft Model
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID).
-
Subcutaneously implant cancer cells with the desired FGFR alteration into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
-
Study Groups and Dosing:
-
Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Combination partner alone
-
This compound + combination partner
-
-
Determine the dose and schedule for each drug based on prior single-agent efficacy studies, aiming for doses that are well-tolerated and result in partial tumor growth inhibition as single agents. This allows for the clear observation of synergistic effects.
-
Administer drugs via the appropriate route (e.g., oral gavage for this compound). The schedule can be concurrent or sequential.
-
-
Endpoint Measurement:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamics, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between treatment groups.
-
Synergy can be assessed by comparing the TGI of the combination group to the TGI of the single-agent groups. A greater-than-additive effect suggests synergy.
-
Data Presentation
Present the in vivo efficacy data in a clear and organized table.
| Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| SNU-16 Xenograft | Vehicle | - | 1500 ± 250 | - | - |
| This compound | 10 mg/kg, QD, PO | 800 ± 150 | 46.7 | <0.05 | |
| MEK Inhibitor | 5 mg/kg, QD, PO | 950 ± 200 | 36.7 | <0.05 | |
| This compound + MEK Inhibitor | As above | 250 ± 80 | 83.3 | <0.001 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and points of intervention.
Experimental Workflow for In Vitro Drug Combination Study
References
Application Notes and Protocols for Establishing TYRA-200 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an oral, next-generation, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. It has been specifically designed to be potent against cancers with FGFR genetic alterations, including fusions, amplifications, and mutations.[1] A key feature of this compound is its activity against acquired resistance mutations that can emerge during treatment with first-generation FGFR inhibitors.[1][2] These resistance mechanisms often involve mutations in the FGFR kinase domain, such as "gatekeeper" and "molecular brake" mutations, which this compound is designed to overcome.
The development of in vitro drug-resistant cell line models is a critical tool for understanding the mechanisms of resistance to targeted therapies like this compound. These models are essential for identifying novel biomarkers, evaluating next-generation inhibitors, and exploring combination strategies to overcome resistance. This document provides a detailed protocol for establishing and characterizing this compound resistant cancer cell lines using a systematic dose-escalation method.
Data Presentation
Table 1: Preclinical Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (nM) | Notes |
| Ba/F3 | Pro-B | FGFR2 (wild-type) | 3.0 | Demonstrates baseline potency. |
| Ba/F3 | Pro-B | FGFR2 V565F (gatekeeper) | 27 | Retains activity against a common resistance mutation. |
| Ba/F3 | Pro-B | FGFR2 N550K (molecular brake) | 11 | Effective against another key resistance mutation. |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | 9.7 | Activity in a cell line with endogenous FGFR2 amplification. |
| AN3CA | Endometrial Cancer | FGFR2 N550K | 11 | Potency in a cancer cell line with an activating resistance mutation. |
Table 2: this compound Cellular Selectivity Profile
| Target | Ba/F3 Cellular IC50 (nM) |
| FGFR1 | 17.2 |
| FGFR2 | 8.4 |
| FGFR3 | 1.2 |
| FGFR4 | 151.6 |
| Data generated by Reaction Biology Inc. and presented by Tyra Biosciences. |
Experimental Protocols
Protocol 1: Establishment of this compound Resistant Cell Lines
This protocol outlines the generation of this compound resistant cell lines using a continuous, dose-escalation approach.
Materials:
-
Parental cancer cell line with known sensitivity to this compound (e.g., a cell line with an FGFR2 fusion or amplification)
-
This compound (MedChemExpress)
-
Complete cell culture medium and supplements
-
Standard cell culture flasks, plates, and consumables
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell viability assay kit (e.g., CellTiter-Glo® 2.0, Promega)
Procedure:
-
Initial IC50 Determination:
-
Culture the parental cell line to 80-90% confluency.
-
Perform a dose-response experiment by treating the cells with a range of this compound concentrations for 72-120 hours.
-
Determine the initial IC50 value using a cell viability assay.
-
-
Initiation of Resistance Induction:
-
Culture the parental cells in complete medium containing this compound at a starting concentration equal to the IC10 or IC20 of the parental line.
-
Maintain a parallel culture with an equivalent concentration of DMSO as a vehicle control.
-
-
Dose Escalation:
-
Continuously culture the cells in the this compound-containing medium.
-
Change the medium every 3-4 days.
-
Once the cells have adapted and are proliferating at a rate similar to the DMSO control, increase the this compound concentration by approximately 25-50%.
-
This process can take several months (typically 6-12 months) to achieve a significant level of resistance.
-
It is recommended to cryopreserve cells at each successful dose escalation step.
-
-
Confirmation of Resistance:
-
Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or greater than the initial IC50), perform a new dose-response experiment on both the parental and the newly generated resistant cell line.
-
A significant increase in the IC50 value confirms the establishment of a this compound resistant cell line.
-
Protocol 2: Characterization of Resistant Cell Lines
1. Western Blotting for Signaling Pathway Analysis:
-
Objective: To assess the activation status of the FGFR signaling pathway and potential bypass tracks.
-
Procedure:
-
Culture parental and resistant cells to 80-90% confluency.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, total AKT).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
2. Genomic DNA Sequencing:
-
Objective: To identify potential on-target resistance mutations in the FGFR gene.
-
Procedure:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the kinase domain of the relevant FGFR gene using PCR.
-
Perform Sanger sequencing or next-generation sequencing (NGS) on the PCR products.
-
Analyze the sequencing data to identify any acquired mutations in the resistant cell lines compared to the parental cells.
-
Mandatory Visualizations
Caption: Workflow for establishing this compound resistant cell lines.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
References
TYRA-200: Investigating FGFR2 Fusion Proteins in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TYRA-200 is an investigatory, orally available small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with potent activity against FGFR1, FGFR2, and FGFR3.[1] It was specifically designed to address the challenges of acquired resistance to existing FGFR inhibitors by targeting common resistance mutations, including those in the gatekeeper and molecular brake regions of the FGFR2 kinase domain.[2][3] FGFR2 gene fusions are oncogenic drivers in various solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA).[2] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in preclinical research to investigate FGFR2 fusion proteins.
Mechanism of Action
This compound is a selective inhibitor of FGFR1/2/3, demonstrating a favorable selectivity profile with significantly less activity against FGFR4, which is associated with toxicities such as diarrhea and liver toxicity. The binding of fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and migration. FGFR2 fusion proteins lead to ligand-independent dimerization and constitutive activation of this signaling cascade. This compound competitively binds to the ATP-binding pocket of the FGFR2 kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. Its adaptable binding mode allows it to maintain potency against various mutations that can cause resistance to other FGFR inhibitors.
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated potent inhibitory activity against wild-type FGFR2, FGFR2 fusions, and a range of clinically observed resistance mutations in both enzymatic and cellular assays.
Table 1: Enzymatic IC50 Values of this compound Against FGFR2 Variants
| FGFR2 Variant | IC50 (nM) |
| Wild-Type | <1 |
| Molecular Brake Mutations | |
| N550D | <1 |
| N550H | <1 |
| N550K | <1 |
| E566A | <1 |
| Gatekeeper Mutations | |
| V565F | <1 |
| V565L | <1 |
Enzymatic IC50 measurements were generated at Reaction Biology Corp.
Table 2: Cellular IC50 Values of this compound in FGFR2-Altered Cell Lines
| Cell Line | FGFR2 Alteration | IC50 (nM) |
| Ba/F3 | Wild-Type FGFR2 | 3.0 - 27 |
| Ba/F3 | FGFR2 K660N | 3.0 - 27 |
| Ba/F3 | FGFR2 K660E | 3.0 - 27 |
| Ba/F3 | FGFR2 V565F | 3.0 - 27 |
| Ba/F3 | FGFR2 V565L | 3.0 - 27 |
| Ba/F3 | FGFR2 N540K | 3.0 - 27 |
| SNU-16 | FGFR2 Amplification | 9.7 |
| AN3CA | FGFR2 N550K | 11 |
In Vivo Efficacy of this compound
Preclinical studies using xenograft and allograft models have shown significant tumor growth inhibition and regression with oral administration of this compound.
Table 3: In Vivo Antitumor Activity of this compound
| Model | Cell Line | FGFR2 Alteration | Treatment | Tumor Growth Inhibition/Regression |
| Allograft | Ba/F3 | FGFR2 V565F | This compound (10 mg/kg BID) | 64% Regression |
| Allograft | Ba/F3 | FGFR2 V565F | This compound (15 mg/kg BID) | Tumor Shrinkage |
| Xenograft | AN3CA | FGFR2 N550K | This compound (10 mg/kg BID) | 14% Regression |
| Xenograft | AN3CA | FGFR2 N550K | This compound (15 mg/kg BID) | 56% Regression |
| Xenograft | AN3CA | FGFR2 N550K | Futibatinib (15 mg/kg QD) | 5% Regression |
BID: twice daily; QD: once daily.
Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines harboring FGFR2 fusions or mutations.
Materials:
-
Cancer cell line with known FGFR2 fusion or mutation (e.g., SNU-16, AN3CA, or engineered Ba/F3 cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® 2.0 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of FGFR2 Signaling
This protocol details the investigation of this compound's effect on the phosphorylation of FGFR2 and its downstream signaling proteins.
Materials:
-
Cancer cell line with FGFR2 fusion or mutation
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR2 (Tyr653/654), anti-total-FGFR2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., Simple Western Jess)
Procedure:
-
Cell Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 3: In Vivo Xenograft/Allograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR2-altered cancer cell line (e.g., AN3CA or Ba/F3-FGFR2 V565F)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% HPMC + 0.2% Tween 80)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally at the desired doses (e.g., 10 or 15 mg/kg, BID) and schedule. Administer the vehicle control to the control group.
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition or regression compared to the vehicle control group.
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752), for patients with advanced solid tumors harboring activating FGFR2 gene alterations. This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.
Conclusion
This compound is a promising next-generation FGFR inhibitor with potent activity against FGFR2 fusion proteins and clinically relevant resistance mutations. The provided data and protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound in FGFR2-driven cancers. These studies will be crucial in advancing our understanding of this targeted therapy and its potential clinical applications.
References
- 1. This compound retains potency across multiple resistance mutations | BioWorld [bioworld.com]
- 2. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Tyra Biosciences to Present Preclinical Data on this compound, an FGFR1/2/3 Inhibitor, at 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics [prnewswire.com]
Troubleshooting & Optimization
TYRA-200 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing TYRA-200 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3.[1][2] It is a next-generation covalent inhibitor designed to target both wild-type FGFR2 and clinically identified acquired resistance mutations that can arise during cancer treatment.[3][4] By binding to and inhibiting FGFR1/2/3, this compound blocks the downstream signaling pathways that can contribute to tumor cell proliferation.[1]
Q2: In which types of studies is this compound currently being investigated?
A2: this compound is being evaluated in a Phase 1 clinical study for patients with advanced or metastatic intrahepatic cholangiocarcinoma and other solid tumors that have activating FGFR2 gene alterations.[4][5][6]
Q3: My this compound powder appears as a thin film or is not visible in the vial. Is the vial empty?
A3: This is a common occurrence with lyophilized compounds, especially in small quantities. The compound may be present as a thin, transparent film on the bottom or walls of the vial. Before assuming the vial is empty, please proceed with the recommended dissolution protocol.[7]
Q4: What are the recommended storage conditions for this compound?
A4: For solid this compound, it is recommended to store it under the conditions specified in the Certificate of Analysis. Generally, storage at room temperature is acceptable in the continental US, but this may vary elsewhere.[2] For stock solutions, it is advisable to store them in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Poor aqueous solubility is a common characteristic of kinase inhibitors. If you encounter issues with dissolving this compound, please consult the following guide.
Issue 1: this compound does not dissolve in aqueous buffers (e.g., PBS, cell culture media).
-
Cause: Kinase inhibitors are often hydrophobic and have limited solubility in aqueous solutions.
-
Solution: Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[8][9] This stock solution can then be serially diluted into your aqueous experimental medium to the desired final concentration.
Issue 2: The DMSO stock solution of this compound appears cloudy or has visible precipitates.
-
Cause: The solubility limit of this compound in DMSO may have been exceeded, or the compound has precipitated out of solution due to improper storage.
-
Solution:
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly.[7][8]
-
Sonication: Brief sonication can also help to break up any precipitate and aid in dissolution.
-
Lower Concentration: If precipitation persists, you may need to prepare a new stock solution at a lower concentration. Do not use a solution with visible precipitates in your experiments, as this will lead to inaccurate results.[7]
-
Issue 3: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
-
Cause: The final concentration of this compound in the aqueous solution is above its solubility limit.
-
Solution:
-
Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: If your experimental design allows, increasing the percentage of DMSO in the final aqueous solution (e.g., up to 0.5%) can help maintain solubility. However, always check the tolerance of your cell line or assay to the final DMSO concentration.
-
Use of Surfactants: In some in vitro applications, a small amount of a biocompatible surfactant, such as Tween 80 (e.g., 0.01-0.1%), can help to maintain the compound in solution.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Illustrative Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Methanol | ~2 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: The data in this table is illustrative and based on the typical properties of similar kinase inhibitors. Please refer to the compound-specific Certificate of Analysis for precise solubility data.
Table 2: Illustrative Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | Stability (Illustrative) |
| -80°C | Stable for ≥ 6 months |
| -20°C | Stable for ≥ 3 months |
| 4°C | Stable for up to 1 week |
| Room Temperature | Prone to degradation; use fresh |
Note: The data in this table is illustrative. It is strongly recommended to prepare fresh dilutions from frozen stock for each experiment and to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Volume (L) * Molecular Weight of this compound ( g/mol )).
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex the solution for 2-5 minutes until the powder is completely dissolved.
-
Gentle Warming (if necessary): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[7][8]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Visualizations
Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting Logic
Caption: Decision-making workflow for troubleshooting precipitation issues.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. tyra.bio [tyra.bio]
- 6. Tyra Biosciences Doses First Patient with this compound and Provides Positive Updates on TYRA-300 [prnewswire.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
TYRA-200 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of TYRA-200, an investigational, orally bioavailable inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] this compound is designed to be highly selective, but like all kinase inhibitors, it can interact with other kinases, leading to off-target effects. This guide offers FAQs and troubleshooting advice for researchers encountering unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target kinases of this compound?
A1: Preclinical data from a KINOMEscan screen has demonstrated that this compound is a highly selective inhibitor of FGFR1, 2, and 3, while largely sparing FGFR4. The most significant off-target kinase identified in this screen is Glycogen Synthase Kinase 3 alpha (GSK3α).
Q2: What are the potential class-effects of FGFR inhibitors that I should be aware of when using this compound?
A2: As a member of the FGFR inhibitor class, this compound may exhibit off-target effects common to this group of molecules. These are often related to the inhibition of FGFR signaling in healthy tissues. Researchers should be aware of the following potential effects observed in preclinical and clinical studies of other FGFR inhibitors:
-
Hyperphosphatemia: Increased phosphate (B84403) levels in the blood, primarily linked to the inhibition of FGFR1.[2][3][4]
-
Mucositis and Stomatitis: Inflammation and ulceration of the mucous membranes, particularly in the mouth.
-
Skin and Nail Toxicities: Dry skin, hand-foot syndrome, and changes to the nails.
-
Ocular (Eye) Toxicities: Dry eyes, blurred vision, and, in rare cases, more severe ocular events.
-
Gastrointestinal Effects: Diarrhea has been associated with the inhibition of FGFR4. Given this compound's selectivity for FGFR1-3 over FGFR4, this may be less of a concern.
Q3: My cells are showing a phenotype that I can't explain by the inhibition of FGFR1, 2, or 3. What could be the cause?
A3: If you observe an unexpected phenotype, consider the following possibilities:
-
Off-target inhibition of GSK3α: As identified in the KINOMEscan panel, this compound can inhibit GSK3α. This kinase is involved in numerous cellular processes, including metabolism, apoptosis, and cell cycle regulation. Inhibition of GSK3α could lead to a variety of cellular effects.
-
Inhibition of a low-potency off-target kinase: While the KINOMEscan provides a broad overview, it's possible that at higher concentrations, this compound could inhibit other kinases not identified as high-affinity targets.
-
Downstream effects of FGFR inhibition: The FGFR signaling pathway is complex with extensive crosstalk with other pathways. The observed phenotype could be an indirect consequence of on-target FGFR inhibition.
-
Cell line-specific effects: The genetic and proteomic background of your specific cell line could influence its response to this compound.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability or Proliferation Results
If you observe unexpected changes in cell viability or proliferation in your experiments, consult the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Titrate this compound concentration: Use the lowest effective concentration to minimize off-target effects. 2. Consult the kinase selectivity data: Determine if known off-target kinases (e.g., GSK3α) could explain the observed phenotype. 3. Use a more selective FGFR inhibitor (if available) as a control: This can help differentiate between on-target and off-target effects. |
| Cell line-specific sensitivity | 1. Test in multiple cell lines: Confirm the effect is not unique to a single cell line. 2. Characterize your cell line: Ensure the expression and mutation status of FGFRs and potential off-target kinases are known. |
| Experimental artifact | 1. Review experimental protocol: Ensure consistency in cell seeding density, treatment duration, and assay conditions. 2. Confirm with an alternative viability assay: Use a different method (e.g., MTT assay) to validate your findings from a CellTiter-Glo assay. |
Quantitative Data Summary
The following tables summarize the known kinase selectivity profile of this compound.
Table 1: Enzymatic Inhibition of FGFR Family Kinases by this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. FGFR2 |
| FGFR1 | 1.8 | 3.8x |
| FGFR2 | 0.47 | 1.0x |
| FGFR3 | 0.66 | 1.4x |
| FGFR4 | 30.5 | 65x |
| Data from a poster by Tyra Biosciences, Inc. |
Table 2: Known Off-Target Kinase Inhibition by this compound
| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. FGFR2 |
| GSK3α | 35.6 | 76x |
| Data from a poster by Tyra Biosciences, Inc. |
Table 3: Cellular IC50 Values of this compound in Ba/F3 Cells
| Cell Line | IC50 (nM) |
| Ba/F3 FGFR2 WT | 3.0 - 27 |
| Ba/F3 FGFR2 various mutants | 3.0 - 27 |
| Data from a BioWorld article. |
Experimental Protocols
KINOMEscan™ Assay for Kinase Selectivity Profiling
The kinase selectivity of this compound was determined using the KINOMEscan™ platform. This is a competition-based binding assay that quantifies the ability of a compound to displace a ligand from the active site of a kinase.
Methodology Outline:
-
Assay Principle: The assay measures the binding of a test compound to a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is used as a competitor.
-
Procedure: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound).
-
Detection: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are typically reported as the dissociation constant (Kd) or as a percentage of control, which can be used to determine IC50 values.
CellTiter-Glo® Luminescent Cell Viability Assay
Cell viability and proliferation are often assessed using the CellTiter-Glo® assay, which measures the amount of ATP present, an indicator of metabolically active cells.
Methodology Outline:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 72-120 hours).
-
Reagent Addition: A single reagent, CellTiter-Glo® Reagent, is added directly to the cell culture wells. This reagent lyses the cells and contains luciferase and its substrate.
-
Signal Generation: In the presence of ATP from viable cells, the luciferase enzyme catalyzes the conversion of the substrate into a luminescent signal.
-
Luminescence Measurement: The luminescent signal is measured using a luminometer. The signal intensity is directly proportional to the number of viable cells.
Signaling Pathway Considerations
Unexpected experimental outcomes may arise from the complex interplay of signaling pathways. The diagram below illustrates the primary on-target FGFR pathway and a key known off-target, GSK3α, which is involved in the Wnt/β-catenin pathway.
References
Technical Support Center: Interpreting Unexpected Results with TYRA-200
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with TYRA-200.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3.[1][2] It is specifically designed to target and inhibit activating gene alterations in FGFR2, as well as mutations that confer resistance to other FGFR inhibitors.[3][4][5][6][7][8][9][10] By binding to and inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for the proliferation of tumor cells overexpressing these receptors.[1]
Q2: Against which specific FGFR2 resistance mutations is this compound active?
This compound was developed to be potent against clinically observed acquired resistance mutations in the kinase domain of FGFR2.[3][6] This includes mutations in the "molecular brake" (such as N550K) and the "gatekeeper" residue (such as V565F).[3][7]
Q3: What is the selectivity profile of this compound?
Preclinical data indicates that this compound is highly selective for FGFR1, FGFR2, and FGFR3, with significantly less activity against FGFR4.[11] This selectivity is a key design feature to minimize off-target effects associated with FGFR4 inhibition.
Q4: Is this compound currently being evaluated in clinical trials?
Yes, this compound is being evaluated in a Phase 1 clinical trial designated SURF201.[4][5][12] This multicenter, open-label study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring activating FGFR2 gene alterations, including intrahepatic cholangiocarcinoma.[4][6][13][14][15]
Troubleshooting Unexpected Experimental Results
Scenario 1: Higher than Expected Cell Viability (Apparent Lack of Efficacy)
You are treating a cancer cell line with a known activating FGFR2 fusion with this compound, but you are not observing the expected decrease in cell viability.
| Potential Cause | Suggested Solution |
| Inhibitor Instability or Precipitation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If solubility is a concern, consider preparing the stock solution in a different solvent as recommended by the manufacturer. |
| Sub-optimal Cell Culture Conditions | Maintain a consistent cell passage number for your experiments. Ensure uniform cell seeding density across all wells, as this can affect the cellular response to inhibitors. Avoid using cells that are over-confluent or have been in culture for an extended period. |
| Presence of Undocumented Resistance Mutations | Sequence the FGFR2 gene in your cell line to confirm the presence of the expected activating alteration and to rule out the presence of additional, unexpected resistance mutations that may not be effectively targeted by this compound. |
| Activation of Bypass Signaling Pathways | The cancer cells may have activated a compensatory signaling pathway to circumvent the inhibition of FGFR2. Investigate the activation status of other receptor tyrosine kinases (e.g., EGFR, MET) or downstream signaling nodes (e.g., PI3K/AKT, MEK/ERK) using techniques like Western blotting or phospho-RTK arrays. |
Scenario 2: Inconsistent Phospho-FGFR2 Levels in Western Blots
Your Western blot results for phosphorylated FGFR2 (p-FGFR2) following this compound treatment are variable and difficult to reproduce.
| Potential Cause | Suggested Solution |
| Issues with Sample Preparation | Ensure that your lysis buffer contains a sufficient concentration of phosphatase inhibitors to preserve the phosphorylation state of your proteins. Maintain consistency in the timing of cell lysis after treatment with this compound. |
| Antibody Performance | Use a validated antibody that is specific for the desired phosphorylated site of FGFR2. Titrate the primary antibody concentration to determine the optimal signal-to-noise ratio. Confirm the expression of total FGFR2 in your cell line. |
| Uneven Protein Loading | Perform a total protein quantification assay (e.g., BCA) to ensure that you are loading equal amounts of protein in each lane of your gel. Use a reliable loading control, such as β-actin or GAPDH, to normalize your data. |
Scenario 3: Unexpected Cellular Phenotype or Toxicity
You observe an unexpected cellular response, such as a change in morphology or a decrease in viability in a cell line that should not be sensitive to FGFR2 inhibition.
| Potential Cause | Suggested Solution |
| Off-Target Effects at High Concentrations | While this compound is selective, at high concentrations, it may inhibit other kinases. Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. Compare the effective concentration for the unexpected phenotype to the known IC50 for FGFR2. |
| Inhibition of FGFR1 or FGFR3 | The observed phenotype may be due to the inhibition of FGFR1 or FGFR3, which are also targeted by this compound. If your cell line expresses these receptors, consider using siRNA to knock down their expression and observe if the unexpected phenotype is rescued. |
| Metabolite Effects | The unexpected phenotype could be due to a metabolite of this compound. While this is more relevant for in vivo studies, it is a possibility to consider in long-term in vitro experiments. |
Quantitative Data Summary
The following tables summarize the preclinical potency of this compound against various forms of FGFR.
Table 1: Enzymatic IC50 Values for this compound
| Target | IC50 (nM) |
| FGFR2 | 0.47 |
| FGFR3 | 0.66 |
| FGFR1 | 1.8 |
| FGFR4 | 30.5 |
| GSK3α | 35.6 |
| Data from a KINOMEscan screen and follow-up IC50 data generated by Reaction Biology Inc.[11] |
Table 2: Cellular IC50 Values for this compound in Ba/F3 Cells
| Cell Line | FGFR2 Status | IC50 (nM) |
| Ba/F3 | FGFR2 Fusion | 3.0 |
| Ba/F3 | FGFR2 N550K | 11 |
| Ba/F3 | FGFR2 V565F | 27 |
| Duration of treatment for IC50 generation was 72-120 hours.[11] |
Key Experimental Protocols
Cell Viability Assay (using CellTiter-Glo® 2.0)
-
Cell Seeding: Seed cells in an appropriate multi-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for a duration determined by the cell line's doubling time (typically 72-120 hours).[11]
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature. Add the CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's instructions. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the IC50 value.
Western Blotting for Phospho-FGFR2
-
Cell Treatment and Lysis: Plate cells and allow them to attach. Treat the cells with this compound or vehicle control for the desired time. Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-FGFR2 overnight at 4°C. Wash the membrane with TBST. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] Strip the membrane and re-probe for total FGFR2 and a loading control (e.g., β-actin) to normalize the data.
Visualizations
Caption: Simplified FGFR2 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating the effect of this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. Tyra Biosciences Doses First Patient with this compound and Provides Positive Updates on TYRA-300 | Tyra Biosciences, Inc. [ir.tyra.bio]
- 5. Safety and Anti-Tumor Activity of this compound in Advanced Cholangiocarcinoma With Activating FGFR2 Gene Alterations [clin.larvol.com]
- 6. UCSF Cholangiocarcinoma Trial → Anti-Tumor Activity of this compound in Advanced Cholangiocarcinoma With Activating FGFR2 Gene Alterations [clinicaltrials.ucsf.edu]
- 7. This compound retains potency across multiple resistance mutations | BioWorld [bioworld.com]
- 8. Tyra Biosciences to Present Preclinical Data on this compound, an FGFR1/2/3 Inhibitor, at 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 9. drughunter.com [drughunter.com]
- 10. tyra.bio [tyra.bio]
- 11. ir.tyra.bio [ir.tyra.bio]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Tyra Biosciences Doses First Patient with this compound and Provides Positive Updates on TYRA-300 [prnewswire.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Safety and Anti-Tumor Activity of this compound in Advanced Cholangiocarcinoma With Activating FGFR2 Gene Alterations | Clinical Research Trial Listing [centerwatch.com]
Technical Support Center: TYRA-200 Preclinical Development
Disclaimer: This document provides guidance based on the known class-effects of Fibroblast Growth Factor Receptor (FGFR) inhibitors. As specific preclinical toxicity data for TYRA-200 is not publicly available, these recommendations should be adapted based on emerging data from your own in-house studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3.[1][2] It is designed to target tumors with activating alterations in the FGFR signaling pathway. By binding to and inhibiting the kinase activity of FGFRs, this compound blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.
Q2: What are the expected on-target toxicities of this compound in animal models?
Based on the known physiological functions of FGFR signaling, the following on-target toxicities are anticipated with this compound administration in animal models:
-
Hyperphosphatemia: FGFR signaling, particularly through FGFR1, plays a key role in phosphate (B84403) homeostasis in the kidneys.[3][4] Inhibition of this pathway is expected to lead to increased serum phosphate levels.
-
Ocular Toxicities: FGFRs are expressed in various parts of the eye, and their inhibition can lead to adverse events such as dry eye, blurred vision, and retinopathy.[5][6]
-
Dermatologic and Nail Toxicities: FGFR signaling is involved in skin and nail homeostasis. Toxicities may include alopecia, dry skin, and hand-foot syndrome.[2][7][8]
-
Gastrointestinal Toxicities: Diarrhea and stomatitis are commonly observed with FGFR inhibitors.[9][10] The degree of diarrhea may be related to the inhibitory activity against FGFR4.[3]
Q3: Are there any strategies to mitigate hyperphosphatemia in our animal studies?
Yes, several strategies can be employed to manage hyperphosphatemia in preclinical models:
-
Dietary Modification: Prophylactically switch animals to a low-phosphate diet.
-
Phosphate Binders: Administer phosphate-lowering agents such as sevelamer.
-
Dose Modulation: In cases of severe hyperphosphatemia, dose reduction or interruption of this compound may be necessary.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Serum Phosphate Levels | On-target inhibition of FGFR1-mediated phosphate regulation. | - Monitor serum phosphate levels regularly.- Implement a low-phosphate diet.- Consider co-administration with phosphate binders.- If severe, perform a dose de-escalation study. |
| Ocular Abnormalities (e.g., corneal clouding, retinal changes) | On-target inhibition of FGFRs in ocular tissues. | - Conduct baseline and regular ophthalmological examinations.- Consider dose reduction or interruption.- For dry eyes, consider topical lubricants. |
| Skin and Coat Abnormalities (e.g., hair loss, skin lesions) | Disruption of skin homeostasis due to FGFR inhibition. | - Document and grade all dermatologic findings.- Consider dose modulation.- For localized lesions, topical treatments may be considered in consultation with a veterinary pathologist. |
| Diarrhea or Weight Loss | On-target effect on gastrointestinal tract, potentially involving FGFR4 inhibition. | - Monitor body weight and fecal consistency daily.- Ensure adequate hydration.- Consider dose reduction.- Anti-diarrheal agents like loperamide (B1203769) may be used, but their impact on drug absorption should be evaluated. |
Experimental Protocols
Protocol 1: Dose Range Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select appropriate rodent (e.g., Sprague-Dawley rats, BALB/c mice) and non-rodent (e.g., Beagle dogs) species.
-
Group Size: n = 3-5 animals per sex per group.
-
Dosing Regimen: Administer this compound orally once daily for 7-14 consecutive days across a wide range of doses. Include a vehicle control group.
-
Parameters to Monitor:
-
Clinical Observations: Daily for signs of toxicity.
-
Body Weight: Daily.
-
Food Consumption: Daily.
-
Clinical Pathology: At termination, collect blood for hematology and clinical chemistry (including serum phosphate).
-
Gross Pathology: At termination, perform a full necropsy.
-
-
Endpoint: Determine the MTD, defined as the highest dose that does not cause mortality or serious morbidity.
Protocol 2: General Toxicity Study (e.g., 28-day repeat dose)
-
Animal Model: As determined from the MTD study.
-
Group Size: n = 10 animals per sex per group for main study; n = 5 per sex per group for recovery arms.
-
Dosing Regimen: Administer this compound orally once daily for 28 days at three dose levels (low, mid, high) based on the MTD study, plus a vehicle control. Include recovery groups at the high dose and control.
-
Parameters to Monitor:
-
In-life: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG).
-
Clinical Pathology: Weekly or bi-weekly hematology and clinical chemistry.
-
Toxicokinetics: Blood sampling at selected time points to determine drug exposure.
-
Terminal Procedures: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Workflow for managing toxicity in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ocular toxicities of fibroblast growth factor receptor inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
TYRA-200 Preclinical Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TYRA-200 in preclinical models. Our aim is to address common challenges and provide actionable solutions to ensure the successful delivery and efficacy of this compound in your cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3.[1][2] It is designed to target and bind to these receptors, thereby inhibiting FGFR-related signal transduction pathways that are often upregulated in various tumor cell types.[1] Notably, this compound is engineered to be effective against FGFR2 fusions and specific resistance mutations that can emerge during treatment with other FGFR inhibitors.[3]
Q2: In which preclinical models has this compound been shown to be effective?
Preclinical studies have demonstrated that this compound exhibits dose-dependent tumor regression in xenograft and allograft models. It has shown particular efficacy in models of FGFR2-driven cancers, such as intrahepatic cholangiocarcinoma (iCCA).
Q3: What is the recommended route of administration for this compound in preclinical models?
This compound is designed for oral administration.
Q4: What are the known resistance mutations that this compound is designed to overcome?
This compound was specifically designed to address acquired resistance mutations within the kinase domain of FGFR2, including molecular brake and gatekeeper mutations.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and administration of this compound in preclinical studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound in Vehicle | Improper vehicle selection or preparation. | 1. Review the manufacturer's recommendations for a suitable vehicle. 2. Consider using common vehicles for oral gavage in rodents, such as a mixture of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. 3. Ensure the vehicle is prepared fresh before each use. 4. Use a sonicator or vortex to aid in the dissolution of this compound. |
| Inconsistent Tumor Growth Inhibition | Issues with dosing accuracy, animal stress, or tumor model variability. | 1. Verify the accuracy of your dosing calculations and the calibration of your administration equipment. 2. Ensure consistent timing of oral gavage to maintain steady-state drug levels. 3. Minimize animal stress during handling and dosing, as stress can impact tumor growth. 4. If using patient-derived xenografts (PDXs), be aware of inherent tumor heterogeneity. Ensure proper randomization of animals into treatment groups. |
| Observed Animal Toxicity (e.g., weight loss, lethargy) | Off-target effects or dosage exceeding the maximum tolerated dose (MTD). | 1. Monitor animal body weight daily. A weight loss exceeding 15-20% may necessitate a dose reduction or cessation of treatment. 2. Perform regular clinical observations to assess for signs of toxicity. 3. Consider conducting a dose-range-finding study to determine the MTD in your specific animal model. 4. Review the literature for known toxicities associated with FGFR inhibitors, such as hyperphosphatemia. |
| Lack of Target Engagement in Tumor Tissue | Suboptimal drug exposure due to poor absorption or rapid metabolism. | 1. After a period of treatment, collect tumor tissue and perform Western blotting or immunohistochemistry to assess the phosphorylation status of FGFR and its downstream effectors (e.g., FRS2, ERK, AKT). 2. Consider conducting a pilot pharmacokinetic (PK) study to determine the Cmax and Tmax of this compound in your model to correlate drug levels with target modulation. |
Experimental Protocols
Oral Gavage Administration of this compound in a Xenograft Mouse Model
This protocol provides a general framework for the oral administration of this compound. Specific details may need to be optimized for your particular experimental setup.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for the animal model
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution under sterile conditions.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the appropriate amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the vehicle to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to create a uniform suspension. Sonication can be used if necessary to aid dissolution.
-
Prepare the formulation fresh daily before administration.
-
-
Animal Dosing:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the animal.
-
Measure the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring:
-
Monitor animal body weight and tumor volume regularly (e.g., 2-3 times per week).
-
Perform clinical observations to assess for any signs of toxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the preclinical efficacy of this compound and other FGFR inhibitors.
Table 1: In Vitro Potency of this compound against FGFR2 Mutations
| FGFR2 Alteration | This compound IC50 (nM) |
| Wild-Type | Data not specified |
| Fusions | Potent Inhibition |
| Molecular Brake Mutations | Potent Inhibition |
| Gatekeeper Mutations | Potent Inhibition |
Table 2: Efficacy of FGFR Inhibitors in Preclinical Models
| Inhibitor | Model | Dosing | Outcome | Reference |
| This compound | FGFR2 mutant mice model | Oral, dose-dependent | Tumor regression | |
| AZD4547 | FGFR3-TACC3 glioma xenografts | Oral | Prolonged survival | |
| FIIN4 | 4T07 pulmonary tumor model (BALB/c mice) | 100 mg/kg/po/qd for 7 days | Transient tumor regression | |
| Infigratinib | F1::TACC1-driven mNSC glioma model | Not specified | Significantly delayed tumor growth |
Signaling Pathways and Workflows
FGFR Signaling Pathway and Inhibition by this compound
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Preclinical Xenograft Workflow for this compound Efficacy Testing
Caption: A typical experimental workflow for evaluating this compound in a preclinical xenograft model.
References
TYRA-200 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TYRA-200 in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, orally bioavailable, covalent inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3.[1][2] It is designed to target and bind to the FGFR kinase domain, thereby inhibiting downstream signaling pathways that are involved in cell proliferation and survival.[1] A key feature of this compound is its potent activity against both wild-type FGFR2 and a broad range of clinically identified resistance mutations that can emerge during treatment with other FGFR inhibitors.[3][4][5] These include mutations in the gatekeeper residue (V565) and the molecular brake region (N550, E566, K642).[3]
Q2: In which cancer types is this compound being investigated?
A2: this compound is currently undergoing a Phase 1 clinical trial (SURF201) for the treatment of patients with advanced solid tumors harboring activating FGFR2 gene alterations.[6][7] The primary focus is on unresectable or metastatic intrahepatic cholangiocarcinoma (iCCA) where FGFR2 fusions are present in 10-15% of cases.[3][7] The trial is also enrolling patients with other advanced solid tumors with activating FGFR2 alterations who have progressed on prior therapies.[6][7]
Q3: What are the known resistance mutations that this compound is designed to overcome?
A3: First-generation FGFR inhibitors can lose efficacy due to the development of on-target resistance mutations in the FGFR2 kinase domain. This compound was specifically designed using a structure-based approach to maintain potency against these mutations.[3] Preclinical data has demonstrated its activity against various mutations, including those at the gatekeeper residue (e.g., V565F, V565I) and in the molecular brake region (e.g., N550K, N550H).[5][8]
Troubleshooting Guides
In Vitro Assay Variability
Issue: High variability in IC50 values for this compound in cell-based assays.
| Potential Cause | Recommended Solution |
| Cell Line Integrity and Passage Number | Ensure cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range to minimize phenotypic drift. |
| FGFR2 Alteration Status | Confirm the specific FGFR2 fusion, mutation, or amplification status of your cell line using sequencing or FISH. Different alterations can confer varying sensitivity to FGFR inhibitors. |
| Serum Concentration | The presence of growth factors in fetal bovine serum (FBS) can interfere with the activity of FGFR inhibitors. Consider reducing the serum concentration or using serum-free media for the duration of the drug treatment. |
| Assay Duration | The optimal treatment duration for assessing cell viability can vary between cell lines. A typical duration is 72-120 hours.[8] It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific model. |
| Confluency at Seeding | Cell density can impact growth rates and drug response. Seed cells at a consistent density to ensure they are in the exponential growth phase during the experiment. A starting confluency of 60-70% is often used.[8] |
| Reagent Quality and Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use a consistent and appropriate vehicle control (e.g., DMSO) at a final concentration that does not affect cell viability. |
Western Blotting Issues
Issue: Difficulty detecting a decrease in phosphorylated FGFR (p-FGFR) after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Time | Inhibition of FGFR phosphorylation is an early event. A short treatment duration (e.g., 2 hours) is often sufficient to observe a significant reduction in p-FGFR levels.[8] |
| Inefficient Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis by scraping and vortexing on ice. |
| Inappropriate Antibody | Use a validated antibody specific for the phosphorylated form of FGFR. |
| Blocking Buffer Composition | Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can lead to high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. |
| Low p-FGFR Signal at Baseline | Ensure your cell model has detectable levels of constitutively active, phosphorylated FGFR at baseline. |
Quantitative Data
Table 1: In Vitro Potency of this compound against various FGFR2 genotypes.
| Cell Line | FGFR2 Genotype | This compound IC50 (nM) |
| Ba/F3 | FGFR2 (Wild-Type) | 3.0 |
| Ba/F3 | FGFR2 V565F (Gatekeeper Mutation) | 27 |
| Ba/F3 | FGFR2 N550K (Molecular Brake Mutation) | 11 |
| SNU-16 | FGFR2 Amplification | 9.7 |
| AN3CA | Endogenous FGFR2 N550K Mutation | 11 |
| (Data summarized from preclinical studies)[5] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cancer cell lines with known FGFR2 alterations
-
96-well plates
-
Cell culture medium with and without serum
-
CellTiter-Glo® 2.0 Assay (Promega) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and a vehicle control in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72-120 hours.[8]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Controls:
-
Positive Control: A known FGFR inhibitor (e.g., futibatinib, pemigatinib).
-
Negative Control: Vehicle (e.g., DMSO) at the same final concentration used for this compound. A cell line that is not dependent on FGFR signaling can also be included.
Western Blot for FGFR Phosphorylation
Objective: To assess the effect of this compound on FGFR phosphorylation.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cancer cell lines with activated FGFR signaling
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p-FGFR and total FGFR
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to reach 60-70% confluency.[8]
-
Treat cells with this compound or vehicle control for a short duration (e.g., 2 hours).[8]
-
Wash cells with cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with the primary antibody against p-FGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
If desired, strip the membrane and re-probe for total FGFR as a loading control.
Controls:
-
Positive Control: Lysate from untreated cells known to have high baseline p-FGFR levels.
-
Negative Control: Lysate from cells treated with the vehicle (DMSO).
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Preclinical experimental workflow for this compound evaluation.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Safety and Anti-Tumor Activity of this compound in Advanced Cholangiocarcinoma With Activating FGFR2 Gene Alterations | Clinical Research Trial Listing [centerwatch.com]
- 2. drughunter.com [drughunter.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
TYRA-200: A New Frontier in FGFR Inhibition for Targeted Cancer Therapy
A detailed comparative analysis of TYRA-200, a next-generation fibroblast growth factor receptor (FGFR) inhibitor, reveals significant advancements in potency against resistance mutations and improved selectivity compared to existing therapies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by experimental data and detailed methodologies, to inform future research and clinical development in FGFR-driven cancers.
This compound is an investigational, oral, covalent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3][4][5] It has been specifically designed using a structure-based approach to address the challenge of acquired resistance to first-generation FGFR inhibitors, a common hurdle in the treatment of cancers such as cholangiocarcinoma, urothelial carcinoma, and others with FGFR alterations. The primary therapeutic advantage of this compound lies in its potent activity against tumors harboring activating FGFR2 gene alterations, including those with mutations that confer resistance to other FGFR inhibitors.
Unveiling the Mechanism: How this compound Overcomes Resistance
Fibroblast growth factor receptor signaling is a critical pathway regulating cell proliferation, differentiation, and survival. In several cancers, genetic alterations like fusions, mutations, or amplifications in FGFR genes lead to constitutive activation of this pathway, driving tumor growth. While first-generation FGFR inhibitors such as pemigatinib, infigratinib, futibatinib, and erdafitinib (B607360) have shown clinical benefit, their efficacy is often limited by the emergence of secondary mutations in the FGFR kinase domain.
The most common of these are "gatekeeper" and "molecular brake" mutations. This compound's unique covalent binding mechanism and adaptable structure allow it to maintain potent inhibition against these mutated forms of the FGFR2 protein, a key differentiator from many of its predecessors.
Visualizing the FGFR Signaling Pathway and Inhibition
The following diagram illustrates the canonical FGFR signaling pathway and the points of inhibition by targeted therapies like this compound.
Caption: Simplified FGFR signaling pathway and the mechanism of action of FGFR inhibitors.
Comparative Performance: this compound vs. Other FGFR Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other approved FGFR inhibitors. The data highlights this compound's maintained efficacy against key resistance mutations.
Table 1: Cellular IC50 (nM) of FGFR Inhibitors Against Wild-Type and Mutant FGFR2
| Compound | FGFR2 WT | FGFR2 N550K | FGFR2 V565F | FGFR2 V565I |
| This compound | 8.4 | Maintained Potency | Maintained Potency | Maintained Potency |
| Pemigatinib | 2.4 | >5x potency shift | >5x potency shift | >5x potency shift |
| Infigratinib | 9.5 | >5x potency shift | >5x potency shift | >5x potency shift |
| Futibatinib | 1.7 | Maintained Potency | >5x potency shift | >5x potency shift |
| Erdafitinib | 7.5 | >5x potency shift | >5x potency shift | >5x potency shift |
| Data derived from Tyra Biosciences Investor Presentation. "Maintained Potency" indicates a less than 5-fold shift in IC50 relative to wild-type FGFR2. |
Table 2: Enzymatic IC50 (nM) of this compound Against Wild-Type and Mutant FGFR2
| FGFR2 Variant | This compound IC50 (nM) |
| Wild-Type | 0.47 |
| N550D | 0.19 |
| N550H | 0.07 |
| N550K | 0.53 |
| N550T | 0.05 |
| V565F | 0.15 |
| V565L | 0.20 |
| E566A | 0.14 |
| Data derived from a preclinical study presentation. |
Table 3: Cellular IC50 (nM) Demonstrating Selectivity of this compound vs. Futibatinib
| Target | Futibatinib IC50 (nM) | This compound IC50 (nM) | Fold Selectivity for FGFR2 (this compound) |
| FGFR1 | 2.7 | 17.2 | 2.0x vs FGFR1 |
| FGFR2 | 1.7 | 8.4 | 1.0x |
| FGFR3 | 0.5 | 1.2 | 0.14x vs FGFR3 |
| FGFR4 | 9.9 | 151.6 | 18.0x vs FGFR4 |
| Data derived from Tyra Biosciences Investor Presentation. |
Experimental Methodologies
The following protocols are representative of the in vitro assays used to characterize the activity of FGFR inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific FGFR kinase.
Materials:
-
Purified recombinant FGFR kinase domains (wild-type and mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (e.g., this compound, pemigatinib) serially diluted in DMSO
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a multi-well plate, combine the inhibitor dilution, the substrate/ATP mixture (containing both labeled and unlabeled ATP), and the assay buffer.
-
Initiation of Reaction: Add the purified FGFR enzyme to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as EDTA or phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on FGFR signaling.
Objective: To determine the IC50 of an inhibitor for suppressing the growth of FGFR-driven cancer cells.
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., Ba/F3 cells engineered to express specific FGFR constructs, or cancer cell lines with endogenous FGFR alterations)
-
Complete cell culture medium
-
Test compounds serially diluted in DMSO
-
96-well or 384-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Incubation: Incubate the plate for a short period to stabilize the luminescent signal.
-
Detection: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the data to vehicle-treated control cells and plot the results as a dose-response curve to calculate the IC50 value.
Experimental Workflow Visualization
The diagram below outlines a typical workflow for the preclinical evaluation of an FGFR inhibitor like this compound.
Caption: A representative workflow for the preclinical and early clinical development of an FGFR inhibitor.
Current Status and Future Directions
This compound is currently being evaluated in a Phase 1 clinical trial (SURF201) for patients with advanced solid tumors harboring activating FGFR2 gene alterations. The study aims to determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. The preclinical data presented to date suggests that this compound holds significant promise as a potent and selective next-generation FGFR inhibitor with the potential to overcome the limitations of current therapies, particularly in the context of acquired resistance. Further clinical investigation will be crucial to fully elucidate its therapeutic potential in patients with FGFR-driven malignancies.
References
- 1. Tumour-agnostic efficacy and safety of erdafitinib in patients with advanced solid tumours with prespecified FGFR alterations: RAGNAR phase 2 study primary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyra Biosciences Doses First Patient with this compound and Provides Positive Updates on TYRA-300 | Tyra Biosciences, Inc. [ir.tyra.bio]
- 5. tyra.bio [tyra.bio]
TYRA-200 Demonstrates Superior Efficacy Over Pemigatinib in Preclinical Models of Resistant FGFR2-Altered Cancers
A comprehensive analysis of preclinical data reveals that TYRA-200, a next-generation FGFR1/2/3 inhibitor, overcomes common resistance mutations that limit the efficacy of the approved FGFR inhibitor, pemigatinib (B609903). In both enzymatic and cellular assays, this compound maintained potent activity against clinically relevant "gatekeeper" and "molecular brake" mutations in the FGFR2 kinase domain, which are known mechanisms of acquired resistance to pemigatinib and other first-generation FGFR inhibitors.
For researchers and drug development professionals in oncology, the emergence of acquired resistance to targeted therapies is a critical challenge. In FGFR2-driven cancers, including intrahepatic cholangiocarcinoma (iCCA), pemigatinib has shown clinical benefit; however, its long-term efficacy is often curtailed by the development of secondary mutations in the FGFR2 kinase domain.[1][2][3][4][5] This guide provides a detailed comparison of the preclinical performance of this compound and pemigatinib in models harboring these resistance mutations, supported by experimental data and methodologies.
Executive Summary of Comparative Efficacy
This compound was specifically designed to address acquired resistance to existing FGFR therapies. Preclinical evidence strongly indicates that this compound retains low nanomolar potency against a spectrum of FGFR2 mutations that render pemigatinib less effective. This suggests a potential new line of therapy for patients who have developed resistance to current treatments.
Table 1: Comparative Enzymatic Inhibition of FGFR2 Kinase Domain Mutants (IC50, nM)
| FGFR2 Variant | This compound (IC50, nM) | Pemigatinib (IC50, nM) | Infigratinib (IC50, nM) | Futibatinib (B611163) (IC50, nM) | Erdafitinib (IC50, nM) |
| Wild Type | <1 | ~1-10 | ~1-10 | ~1-10 | ~1-10 |
| Molecular Brake Mutations | |||||
| N550D | <1 | >100 | >100 | ~10-100 | >100 |
| N550H | <1 | >100 | >100 | ~10-100 | >100 |
| N550K | <1 | >100 | >100 | ~10-100 | >100 |
| N550T | <1 | - | - | - | - |
| E566A | <1 | - | - | - | - |
| Gatekeeper Mutations | |||||
| V565F | <1 | >100 | >1000 | ~10-100 | >1000 |
| V565I | - | >100 | - | - | >100 |
| V565L | <1 | - | - | - | - |
Data compiled from investor presentations and preclinical study reports. Note: Direct head-to-head IC50 values in the same assay for all compounds are not always available; ranges are provided based on graphical representations in the cited sources.
Table 2: Comparative Cellular Activity in FGFR2-Driven Cell Lines (IC50, nM)
| Cell Line Model | FGFR2 Alteration | This compound (IC50, nM) | Pemigatinib (IC50, nM) | Infigratinib (IC50, nM) | Futibatinib (IC50, nM) | Erdafitinib (IC50, nM) |
| Ba/F3 | Wild Type Fusion | 8.4 | ~1-10 | ~1-10 | 1.7 | 2.4 |
| AN3CA | N550K (endogenous) | 11 | - | - | - | - |
| Ba/F3 | N550K | - | >100 | >100 | - | >100 |
| Ba/F3 | V565F | - | >100 | >1000 | - | >1000 |
| Ba/F3 | V565I | - | >100 | >100 | - | >100 |
| SNU-16 | Amplification | 9.7 | - | - | - | - |
| KATOIII | Amplification | - | - | - | - | - |
Data compiled from multiple preclinical studies. A "-" indicates that data was not available in the reviewed sources.
Overcoming Resistance: The Mechanism of this compound
Acquired resistance to FGFR inhibitors like pemigatinib frequently involves mutations in two key regions of the kinase domain: the "molecular brake" (e.g., N550 mutations) and the "gatekeeper" residue (V565 mutations). These mutations alter the shape of the ATP-binding pocket, sterically hindering the binding of first-generation inhibitors. This compound was designed with a more adaptable binding mode to accommodate these structural changes, allowing it to maintain potent inhibition.
Below is a diagram illustrating the FGFR signaling pathway and the points of inhibition and resistance.
Caption: FGFR2 signaling pathway and inhibitor action.
In Vivo Efficacy in Resistant Xenograft Models
The superior activity of this compound was also demonstrated in in vivo models. In a xenograft model using Ba/F3 cells harboring the FGFR2 V565F gatekeeper mutation, this compound treatment at 10 and 15 mg/kg twice daily resulted in significant tumor shrinkage. In contrast, futibatinib, another FGFR inhibitor, only managed to delay tumor growth without causing regression in the same model. Similarly, in an AN3CA xenograft model, which has an endogenous N550K mutation, this compound treatment led to an 80% tumor regression.
Caption: General workflow for in vivo efficacy studies.
Experimental Protocols
The following are generalized methodologies based on the preclinical data presented in the cited sources.
Enzymatic Assays
Enzymatic IC50 values were determined using purified recombinant FGFR2 kinase domains (wild-type and mutant versions). The assays were typically performed by contract research organizations such as Reaction Biology Corp.
-
Enzyme and Substrate Preparation: Recombinant FGFR2 enzymes were incubated with a suitable substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Inhibitor Addition: A range of concentrations of the test compounds (this compound, pemigatinib, etc.) were added to the reaction mixture.
-
Reaction and Detection: The kinase reaction was allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate was then quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC50 Calculation: The inhibitor concentration that resulted in 50% inhibition of enzyme activity (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve. All experiments were typically conducted in duplicate or triplicate.
Cell Viability Assays
Cellular IC50 values were determined using engineered or endogenous cancer cell lines.
-
Cell Culture: Ba/F3 cells engineered to express various FGFR2 fusions and mutations, or cancer cell lines with endogenous FGFR2 alterations (e.g., SNU-16, AN3CA), were cultured under standard conditions.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound or other inhibitors for a period ranging from 72 to 120 hours, depending on the cell line's doubling time.
-
Viability Assessment: Cell viability was measured using a commercially available kit, such as CellTiter-Glo 2.0 (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
IC50 Determination: The IC50 values were calculated from dose-response curves averaged from at least three independent experiments.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used for tumor xenograft studies.
-
Cell Implantation: Cultured cells (e.g., Ba/F3-FGFR2 V565F or AN3CA) were subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered orally, typically twice daily (b.i.d.), while other inhibitors like futibatinib were given once daily (q.d.). The vehicle solution was administered to the control group.
-
Efficacy Evaluation: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Body weight was also monitored as an indicator of toxicity. The study continued for a specified duration (e.g., 10-20 days) or until tumors in the control group reached a maximum allowed size.
Conclusion
The available preclinical data strongly supports the hypothesis that this compound is a potent inhibitor of wild-type FGFR2 and, crucially, maintains its efficacy against clinically observed mutations that confer resistance to pemigatinib. The head-to-head enzymatic and cellular data, combined with compelling in vivo tumor regression results in resistant models, position this compound as a promising next-generation therapy for FGFR2-driven cancers. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring FGFR2 alterations, including those who have progressed on prior FGFR inhibitor therapy.
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
TYRA-200: A new frontier in targeting FGFR2-driven cancers
A comparative analysis of TYRA-200's potent inhibition of FGFR2 phosphorylation against other approved therapies, providing researchers and drug development professionals with essential experimental data and insights.
This compound is an investigational, orally available small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family, with a particular focus on FGFR1, FGFR2, and FGFR3.[1][2] Developed by Tyra Biosciences, this next-generation inhibitor has been engineered to not only potently target wild-type FGFR2 but also to overcome acquired resistance mutations that can emerge during treatment with other FGFR inhibitors.[3][4] This guide provides a comprehensive comparison of this compound's effect on FGFR2 phosphorylation with other approved FGFR inhibitors, namely futibatinib, infigratinib, and pemigatinib (B609903), supported by available preclinical data and detailed experimental methodologies.
Mechanism of Action: Potent and Selective Inhibition of FGFR2
This compound is designed as a highly potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[3] Its mechanism of action involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the autophosphorylation of the receptor and inhibiting the subsequent activation of downstream signaling pathways.[3] A key differentiator for this compound is its demonstrated activity against various clinically observed resistance mutations in FGFR2, including "gatekeeper" and "molecular brake" mutations, which can limit the efficacy of other FGFR-targeted therapies.[3][4]
In preclinical studies, this compound has shown significant, dose-dependent tumor regression in xenograft models of cancers driven by both wild-type FGFR2 and mutant forms of the receptor.[2][4] This suggests its potential as a valuable therapeutic option for patients with FGFR2-altered tumors, including those who have developed resistance to prior FGFR inhibitor treatments.
Comparative Analysis of FGFR2 Phosphorylation Inhibition
The following table summarizes the available preclinical data on the inhibitory activity of this compound and other FGFR inhibitors on FGFR2. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources.
| Inhibitor | Target(s) | Wild-Type FGFR2 Inhibition (IC50) | Inhibition of Resistant FGFR2 Mutants | Key Findings on FGFR2 Phosphorylation Inhibition |
| This compound | FGFR1/2/3 | Potent inhibition demonstrated in cellular assays.[3] | Maintains potency against molecular brake and gatekeeper mutations.[3][4] | Effectively inhibits FGFR2-mediated signaling in cellular models with FGFR2 amplifications and resistance mutations.[3] |
| Futibatinib | FGFR1/2/3/4 | IC50 < 4 nM.[5] | Activity against some resistance mutations. | Irreversibly binds to and inhibits FGFR, leading to the blockage of FGFR phosphorylation and downstream signaling.[5][6] |
| Infigratinib | FGFR1/2/3 | IC50 of 1.0 nM for FGFR2.[7] | An ATP-competitive inhibitor that blocks the autophosphorylation of the FGFR2 fusion protein.[8] | |
| Pemigatinib | FGFR1/2/3 | IC50 of 0.5 nM for FGFR2.[9] | Inhibits FGFR phosphorylation and downstream signaling in cancer cell lines with activating FGFR alterations.[10][11] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and is based on available public information.
Experimental Protocols
Accurate assessment of FGFR2 phosphorylation is crucial for evaluating the efficacy of targeted inhibitors. Below are detailed methodologies for key experiments commonly used in such validations.
Western Blotting for p-FGFR2 Detection
This method allows for the qualitative and semi-quantitative analysis of phosphorylated FGFR2 levels in cells treated with an inhibitor.
1. Cell Culture and Treatment:
-
Seed cancer cell lines with known FGFR2 alterations (e.g., fusions or amplifications) in appropriate culture plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the FGFR inhibitor (e.g., this compound) or a vehicle control for a specified duration (e.g., 2-24 hours).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR2 (p-FGFR2).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR2 or a housekeeping protein like β-actin or GAPDH.
LanthaScreen™ Eu Kinase Binding Assay
This is a high-throughput, fluorescence resonance energy transfer (FRET)-based assay used to quantify the binding affinity of an inhibitor to a kinase.
1. Reagents and Preparation:
-
Recombinant FGFR2 kinase.
-
Europium (Eu)-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer.
2. Assay Procedure:
-
In a microplate, add the test inhibitor at serially diluted concentrations.
-
Add a pre-mixed solution of the FGFR2 kinase and the Eu-labeled antibody.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of detecting the FRET signal. The signal is generated when both the Eu-labeled antibody and the tracer are bound to the kinase.
-
The binding of the test inhibitor to the kinase displaces the tracer, leading to a decrease in the FRET signal.
-
The IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer, is calculated by plotting the FRET signal against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the FGFR2 signaling pathway and a typical experimental workflow for validating the effect of an inhibitor like this compound.
Caption: FGFR2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Validating this compound's Effect on FGFR2 Phosphorylation.
References
- 1. ir.tyra.bio [ir.tyra.bio]
- 2. This compound: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
- 3. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. This compound retains potency across multiple resistance mutations | BioWorld [bioworld.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ir.tyra.bio [ir.tyra.bio]
- 11. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TYRA-200 vs. Infigratinib in FGFR-Driven Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors: TYRA-200, a next-generation covalent inhibitor, and infigratinib (B612010), an established ATP-competitive inhibitor. This document outlines their mechanisms of action, preclinical efficacy against wild-type and resistant FGFR mutants, and the design of their key clinical trials.
At a Glance: Key Differences
| Feature | This compound | Infigratinib |
| Mechanism of Action | Covalent, irreversible inhibitor of FGFR1/2/3 | ATP-competitive, reversible inhibitor of FGFR1/2/3 |
| Primary Indication | Investigational for advanced solid tumors with activating FGFR2 gene alterations, including those with acquired resistance | Approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement |
| Key Differentiator | Designed to overcome acquired resistance mutations in FGFR2 | Established efficacy in FGFR2 fusion-positive cholangiocarcinoma |
| Clinical Trial (Phase 1) | SURF201 (NCT06160752) | - |
| Clinical Trial (Phase 3) | - | PROOF-301 (NCT03773302) |
Mechanism of Action and Signaling Pathway
Both this compound and infigratinib target the FGFR signaling pathway, which, when constitutively activated by genetic alterations such as fusions, mutations, or amplifications, can drive tumor cell proliferation and survival. However, their modes of inhibition differ significantly. Infigratinib is an ATP-competitive inhibitor, meaning it reversibly binds to the ATP-binding pocket of the FGFR kinase domain, preventing the downstream signaling cascade.[1]
This compound, in contrast, is a covalent inhibitor designed to form a permanent bond with a cysteine residue in the ATP-binding pocket of the FGFR.[2] This irreversible binding is intended to provide sustained inhibition and overcome acquired resistance mutations that can reduce the efficacy of ATP-competitive inhibitors like infigratinib.[2]
Below are diagrams illustrating the distinct mechanisms of action of infigratinib and this compound on the FGFR signaling pathway.
Preclinical Efficacy: A Head-to-Head Look
A key differentiator for this compound is its demonstrated potency against FGFR2 mutations that confer resistance to other FGFR inhibitors.[3]
Enzymatic Activity (IC50, nM)
| Target | This compound | Infigratinib |
| FGFR2 (Wild-Type) | <1 | 1.0 |
| FGFR2 N550K (Molecular Brake) | <1 | >100 |
| FGFR2 V565F (Gatekeeper) | <1 | >1000 |
| FGFR2 V565L (Gatekeeper) | <1 | >1000 |
| FGFR1 | 1.8 | 1.1 |
| FGFR3 | 0.66 | 2.0 |
| FGFR4 | 30.5 | 61 |
Data sourced from a Tyra Biosciences corporate presentation and publicly available data for infigratinib.[4][5]
Cellular Activity
In cellular assays, this compound maintains its potency against FGFR2 amplifications and molecular brake mutations.[3] Infigratinib has demonstrated anti-tumor activity in xenograft models of cholangiocarcinoma with activating FGFR2 and FGFR3 alterations.[6]
Experimental Protocols
This compound Preclinical Assays
-
Enzymatic Assays : Enzymatic IC50 measurements were generated at Reaction Biology Corp using Tyra enzymes. All experiments were conducted under identical conditions and tested in duplicate on the same day.[4]
-
Cell Viability Assays : Cell viability was assessed using Cell Titer-Glo 2.0 from Promega. The duration of treatment for IC50 generation was cell line dependent and varied from 72-120 hours. IC50 values were averaged from three independent experiments.[3]
-
In Vivo Tumor Models : Mice were inoculated with either Ba/F3 FGFR2V565F or AN3CA cells. They were then dosed orally with a vehicle, this compound, or futibatinib.[7]
Infigratinib Preclinical Assays
-
Cell Line Proliferation Assays : Cancer cell lines with known FGFR2 fusions were seeded in 96-well plates and treated with escalating concentrations of infigratinib or a vehicle control (e.g., DMSO). After 72 hours, cell viability was assessed using a colorimetric (e.g., MTS or MTT) or luminescence-based (e.g., CellTiter-Glo) assay to determine the IC50.[1]
-
Xenograft and PDX Mouse Models : Human tumor cells or patient-derived tissue with FGFR2 fusions were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were treated orally with infigratinib or a vehicle solution. Tumor volume was measured regularly.[1]
Clinical Development Overview
This compound: SURF201 Trial
This compound is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752).[8]
-
Study Design : A multicenter, open-label, first-in-human, dose-escalation and expansion study.[2]
-
Patient Population : Adults with advanced solid tumors harboring activating FGFR2 gene alterations, including those with acquired resistance to prior FGFR inhibitors.[9]
-
Primary Objectives : To evaluate the safety, tolerability, and pharmacokinetics of this compound and to determine the maximum tolerated dose and recommended Phase 2 dose.[8]
-
Secondary Objectives : To evaluate the preliminary anti-tumor activity of this compound.[8]
Infigratinib: PROOF-301 Trial
Infigratinib was studied in the Phase 3 PROOF-301 trial (NCT03773302).[10]
-
Study Design : A multicenter, open-label, randomized, controlled trial comparing infigratinib to standard-of-care chemotherapy (gemcitabine plus cisplatin).[10]
-
Patient Population : First-line treatment for patients with advanced/metastatic or inoperable cholangiocarcinoma with an FGFR2 gene fusion/rearrangement.[10]
-
Primary Endpoint : Progression-free survival.[10]
-
Secondary Endpoints : Overall survival, overall response rate, duration of response, and safety.[10]
| Clinical Trial Feature | SURF201 (this compound) | PROOF-301 (Infigratinib) |
| Phase | Phase 1 | Phase 3 |
| Status | Recruiting | Terminated |
| Primary Intervention | This compound | Infigratinib vs. Gemcitabine (B846) + Cisplatin (B142131) |
| Key Patient Population | Advanced solid tumors with FGFR2 alterations (including acquired resistance) | First-line advanced cholangiocarcinoma with FGFR2 fusions/rearrangements |
| Primary Outcome | Safety, MTD, RP2D | Progression-Free Survival |
Conclusion
This compound and infigratinib represent two distinct strategies for targeting FGFR-driven cancers. Infigratinib is an established therapy for a specific subset of cholangiocarcinoma patients, demonstrating the clinical utility of FGFR inhibition. This compound, with its covalent mechanism of action and potent activity against known resistance mutations, holds the potential to address a significant unmet need for patients who have progressed on existing FGFR inhibitors. The ongoing SURF201 trial will be critical in defining the clinical profile of this compound and its role in the evolving landscape of FGFR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ir.tyra.bio [ir.tyra.bio]
- 8. Tyra Biosciences Doses First Patient with this compound and Provides Positive Updates on TYRA-300 | Tyra Biosciences, Inc. [ir.tyra.bio]
- 9. UCSF Cholangiocarcinoma Trial → Anti-Tumor Activity of this compound in Advanced Cholangiocarcinoma With Activating FGFR2 Gene Alterations [clinicaltrials.ucsf.edu]
- 10. PROOF 301: A multicenter, open-label, randomized, phase 3 trial of infigratinib versus gemcitabine plus cisplatin in patients with advanced cholangiocarcinoma with an <em>FGFR2</em> gene fusion/rearrangement. - ASCO [asco.org]
TYRA-200: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
TYRA-200 is an investigational, orally bioavailable inhibitor of the Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3.[1] Developed by Tyra Biosciences, this potent, covalent inhibitor is designed to target activating FGFR2 gene alterations and overcome resistance mutations that emerge during treatment with other FGFR inhibitors.[2][3][4] This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by available preclinical data.
Kinase Inhibition Profile
This compound has demonstrated high selectivity for the FGFR1/2/3 isoforms, with significantly less activity against FGFR4 and other kinases identified in preliminary screens. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a selection of kinases.
| Kinase Target | Enzymatic IC50 (nM) | Fold Selectivity vs. FGFR2 | Cellular IC50 (nM) | Cell Line | Notes |
| FGFR1 | 1.8 | 3.8x | 17.2 | Ba/F3 | Wild-Type |
| FGFR2 | 0.47 | 1.0x | 8.4 | Ba/F3 | Wild-Type |
| FGFR2 (N550K) | 0.53 | 1.1x | 11 | AN3CA | Molecular Brake Mutation |
| FGFR2 (V565F) | 0.15 | 0.3x | 3.0 - 27 | Ba/F3 | Gatekeeper Mutation |
| FGFR2 (K660N) | - | - | 3.0 - 27 | Ba/F3 | Resistance Mutation |
| FGFR3 | 0.66 | 1.4x | 1.2 | Ba/F3 | Wild-Type |
| FGFR4 | 30.5 | 65x | 151.6 | Ba/F3 | - |
| GSK3α | 35.6 | 76x | - | - | Off-target kinase |
Data sourced from preclinical studies and investor presentations. It is important to note that this is not a head-to-head comparison and caution should be exercised when comparing data across different studies.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the FGFR signaling pathway targeted by this compound and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified FGFR signaling pathway inhibited by this compound.
Caption: General experimental workflow for kinase inhibitor profiling.
Experimental Protocols
The following are summaries of methodologies used to generate the kinase inhibition data for this compound.
Biochemical Kinase Inhibition Assay (HotSpot™ Assay)
This assay is used to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The data for this compound's enzymatic IC50 values were generated at Reaction Biology Corp using a similar method.
Protocol Outline:
-
Reaction Mixture Preparation: A base reaction buffer is prepared containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Compound Delivery: The test compound (e.g., this compound) is delivered in 100% DMSO to the kinase reaction mixture.
-
Incubation: The mixture is incubated for 20 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of 33P-ATP. The reaction is allowed to proceed for 2 hours at room temperature.
-
Detection: Kinase activity is detected by the P81 filter-binding method, which captures the radiolabeled phosphate (B84403) transferred to the substrate.
Cellular Viability Assay (CellTiter-Glo® 2.0 Assay)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. This method was used to determine the cellular IC50 values of this compound.
Protocol Outline:
-
Cell Plating: Cells are seeded in a multi-well plate and allowed to attach overnight.
-
Compound Treatment: The test compound is added to the wells at various concentrations, and the cells are incubated for a specified period (e.g., 72-120 hours).
-
Reagent Equilibration: The plate and its contents, along with the CellTiter-Glo® 2.0 Reagent, are equilibrated to room temperature for approximately 30 minutes.
-
Reagent Addition: A volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium is added to each well.
-
Cell Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is recorded using a luminometer.
Conclusion
The available data indicates that this compound is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3, including clinically relevant resistance mutations. Its selectivity against FGFR4 and other kinases such as GSK3α suggests a favorable cross-reactivity profile. However, a comprehensive assessment of its interaction with the entire human kinome would require further investigation and disclosure of broader screening results. The methodologies outlined provide a standardized framework for the continued evaluation of this compound and other kinase inhibitors in development.
References
TYRA-200: A New Generation Tackles Resistance in FGFR-Driven Cancers
A head-to-head comparison of TYRA-200 with first-generation Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs) reveals a significant advancement in combating acquired resistance, a primary challenge in the treatment of FGFR-driven malignancies. Preclinical data demonstrates this compound's potent and selective activity against both wild-type FGFR and, crucially, clinically observed resistance mutations that render earlier inhibitors ineffective.
First-generation FGFR TKIs, such as pemigatinib (B609903), infigratinib, and erdafitinib, have marked a significant step forward in personalized oncology, offering clinical benefits to patients with tumors harboring FGFR gene alterations. However, the emergence of acquired resistance, frequently driven by mutations in the FGFR kinase domain, limits the long-term efficacy of these therapies. This compound, a next-generation, orally bioavailable FGFR1/2/3 inhibitor, has been specifically designed to address this unmet need by maintaining potent inhibitory activity against these resistant forms of the enzyme.
Unveiling the Mechanism: Overcoming Resistance Where Others Falter
Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that, when activated, trigger downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] In several cancers, genetic alterations such as fusions, amplifications, or mutations can lead to the constitutive activation of FGFR signaling, driving tumor growth.
First-generation FGFR TKIs are ATP-competitive inhibitors that bind to the kinase domain of the receptor, effectively blocking its activity. However, tumors can develop resistance through the acquisition of secondary mutations within this domain. Two of the most common types of resistance mutations are "gatekeeper" mutations (e.g., V565F/L in FGFR2) and "molecular brake" mutations (e.g., N550K/H/D in FGFR2).[3][4][5][6] These mutations sterically hinder the binding of first-generation TKIs, rendering them less effective.
This compound has been engineered with an adaptable binding mode to accommodate the conformational changes induced by these resistance mutations, allowing it to maintain potent inhibition.[7] This key differentiation is substantiated by preclinical data demonstrating this compound's superior potency against various FGFR2 mutants compared to first-generation inhibitors.
Quantitative Comparison: A Look at the Preclinical Data
The following tables summarize the preclinical data for this compound in comparison to first-generation FGFR TKIs, highlighting its activity against wild-type and mutant FGFR2.
Table 1: Enzymatic Inhibition (IC50, nM) of FGFR2 Wild-Type and Clinically Relevant Mutants
| Compound | FGFR2 (Wild-Type) | FGFR2 N550K (Molecular Brake) | FGFR2 V565F (Gatekeeper) | FGFR2 V564I (Gatekeeper) |
| This compound | 0.05 [7] | 0.53 [7] | 0.15 [7] | - |
| Pemigatinib | 1.2[8] | - | >100 (V564F)[8] | 7[8] |
| Infigratinib | 1.0[9] | - | - | - |
| Erdafitinib | Low nM[3] | 5x increase vs WT[8] | - | - |
| Futibatinib | 1.4[10] | - | 50.6 (V565L)[10] | 1.3 (V565I)[10] |
Note: Data is compiled from multiple sources and may not be from direct head-to-head studies. Experimental conditions may vary.
Table 2: Cellular Inhibition (IC50, nM) in FGFR2-Driven Cell Lines
| Compound | Ba/F3 FGFR2 (Wild-Type) | AN3CA (Endogenous FGFR2 N550K) | Ba/F3 FGFR2 V565F |
| This compound | 3.0 - 27 [7] | 11 [7] | 3.0 - 27 [7] |
| Futibatinib | - | - | - |
Note: Data is compiled from multiple sources and may not be from direct head-to-head studies. Experimental conditions may vary.
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition |
| This compound | AN3CA (FGFR2 N550K) | 10 & 15 mg/kg BID | 80% tumor regression [11] |
| This compound | Ba/F3 FGFR2 V565F | 10 & 15 mg/kg BID | 64% tumor regression [11] |
| Futibatinib | Ba/F3 FGFR2 V565F | 15 mg/kg QD | Delayed tumor growth, no regression |
Note: Data is compiled from multiple sources and may not be from direct head-to-head studies. Experimental conditions may vary.
Visualizing the Science: Pathways and Protocols
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of the key experimental protocols used in the preclinical evaluation of FGFR TKIs.
Enzymatic Kinase Inhibition Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of an inhibitor to the kinase of interest.
-
Reagent Preparation: Prepare a 3X solution of the test compound (e.g., this compound), a 3X solution of the FGFR kinase and a europium-labeled anti-tag antibody mixture, and a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.[2][12][13][14][15]
-
Assay Procedure: In a 384-well plate, add 5 µL of the test compound, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer.[12][13]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[12][13]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[15]
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value, the concentration of inhibitor that displaces 50% of the tracer, is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16][17]
-
Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.[9][18]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (typically 72-120 hours).[7][19]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9][18]
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[9][18]
-
Data Acquisition: Measure the luminescence using a luminometer.[17]
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is calculated by plotting the luminescence signal against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of a TKI in a mouse model.
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in an appropriate medium, sometimes mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[10][20][21][22]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Drug Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage).[10]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.[10][23]
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group. Tumor regression is noted if the tumor volume decreases from the initial measurement.[11]
Conclusion
The preclinical data strongly suggest that this compound represents a significant advancement over first-generation FGFR TKIs. Its ability to potently inhibit clinically relevant resistance mutations in FGFR2, which are a major cause of treatment failure with existing therapies, positions it as a promising therapeutic agent for patients with FGFR-driven cancers. The in vivo data demonstrating tumor regression in models harboring these mutations further underscores its potential clinical utility. As this compound progresses through clinical development, it holds the promise of providing a more durable and effective treatment option for this patient population.
References
- 1. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ‘Molecular Brake’ in the Kinase Hinge Region Regulates the Activity of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The irreversible FGFR inhibitor KIN-3248 overcomes FGFR2 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
- 8. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound retains potency across multiple resistance mutations | BioWorld [bioworld.com]
- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. ir.tyra.bio [ir.tyra.bio]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 23. revvity.com [revvity.com]
TYRA-200: A Comparative Analysis of Resistance Profiles in FGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TYRA-200's Performance Against Other FGFR Inhibitors, Supported by Experimental Data.
This compound is a novel, orally bioavailable, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] It has been specifically designed to address the challenge of acquired resistance to existing FGFR-targeted therapies, a significant hurdle in the clinical management of FGFR-driven cancers such as cholangiocarcinoma.[2][3] This guide provides a comparative analysis of this compound's resistance profile against other approved FGFR inhibitors, including pemigatinib, infigratinib, and futibatinib, supported by preclinical data.
Overcoming Acquired Resistance: The Mechanism of this compound
Acquired resistance to FGFR inhibitors is frequently driven by mutations in the FGFR kinase domain, particularly in the gatekeeper residue (such as V565) and the molecular brake region (including N550 and E566).[4][5][6] These mutations can sterically hinder the binding of ATP-competitive inhibitors or alter the kinase's conformation, leading to a resurgence of downstream signaling and tumor growth.
This compound was developed through a structure-based drug design approach to potently inhibit both wild-type FGFR and a broad range of these clinically observed resistance mutations.[3][7] Its covalent binding mechanism is designed to provide a more durable inhibition compared to reversible inhibitors.[3]
Data Presentation: Head-to-Head Comparison of Inhibitor Potency
The following tables summarize the in vitro potency (IC50 values) of this compound in comparison to other FGFR inhibitors against wild-type FGFR2 and clinically relevant resistance mutations. The data is compiled from preclinical studies and presented to facilitate a direct comparison of their activity profiles.
Table 1: Enzymatic IC50 Values (nM) Against Wild-Type and Mutant FGFR2
| FGFR2 Variant | This compound | Pemigatinib | Infigratinib | Futibatinib | Erdafitinib | RLY-4008 |
| Wild-Type | <1 | <1 | <1 | <1 | <1 | <1 |
| N550D | <1 | - | - | - | - | - |
| N550H | <1 | >100 | >1000 | >100 | >100 | - |
| N550K | <1 | >100 | >1000 | >10 | >100 | <1 |
| N550T | <1 | - | - | - | - | - |
| V565F | <1 | >1000 | >1000 | >100 | >1000 | <1 |
| V565L | <1 | >1000 | >1000 | >100 | >1000 | - |
| V565I | <1 | <10 | >100 | <10 | >100 | - |
| E566A | <1 | - | - | - | - | - |
Data extracted from graphical representations in investor presentations.[7][8] Dashes (-) indicate that data was not available in the compared source.
Table 2: Cellular IC50 Values (nM) in Ba/F3 Cells Expressing FGFR2 Variants
| FGFR2 Variant | This compound | Pemigatinib | Infigratinib | Futibatinib | Erdafitinib |
| Wild-Type | 2.4 | 1.7 | 8.4 | 9.5 | 7.5 |
| N550K | <5x shift | >100x shift | >100x shift | ~10x shift | >100x shift |
| V565F | <5x shift | >100x shift | >100x shift | >100x shift | >100x shift |
| V565I | <5x shift | ~10x shift | >100x shift | ~10x shift | >100x shift |
Data and potency shifts are relative to wild-type FGFR2 and extracted from graphical representations in an investor presentation.[7][8] A shift of <5x is considered to maintain potency.
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in the preclinical evaluation of this compound and its comparators.
Enzymatic Kinase Assays
Objective: To determine the direct inhibitory activity of compounds on the enzymatic function of purified FGFR kinases.
General Protocol:
-
Reagents: Recombinant human FGFR kinase domains (wild-type and mutant), a suitable substrate (e.g., Poly(Glu, Tyr)), ATP, and the test compounds.
-
Assay Principle: The assay measures the transfer of phosphate (B84403) from ATP to the substrate by the FGFR kinase. The amount of ADP produced is quantified as a measure of kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a commonly used system.[9][10][11]
-
Procedure:
-
The kinase reaction is initiated by mixing the FGFR enzyme, substrate, ATP, and varying concentrations of the inhibitor in a kinase buffer.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[9][10][11]
-
Cellular Proliferation Assays (Ba/F3 Model)
Objective: To assess the ability of compounds to inhibit the proliferation of cells that are dependent on FGFR signaling for survival and growth.
General Protocol:
-
Cell Line: Murine pro-B Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival. These cells can be engineered to express specific FGFR fusions or mutations, rendering them IL-3 independent and reliant on FGFR signaling.[12][13][14]
-
Assay Principle: The inhibition of the target kinase in these engineered Ba/F3 cells leads to a loss of growth stimuli and subsequent apoptosis. Cell viability is measured to determine the inhibitory effect of the compounds.
-
Procedure:
-
Engineered Ba/F3 cells are seeded in multi-well plates in a medium lacking IL-3.
-
The cells are treated with a range of concentrations of the test compounds and incubated for a period of 72 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
A luminescent signal is read using a plate reader, and the IC50 values are determined from the dose-response curves.[2][12]
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice are implanted with tumor cells, either patient-derived xenografts (PDXs) or engineered cell lines (e.g., Ba/F3 cells expressing a specific FGFR2 mutation).
-
Procedure:
-
Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.
-
The test compounds are administered orally at specified doses and schedules (e.g., once or twice daily).
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for further analysis, such as target engagement and downstream signaling pathway modulation.[2]
-
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound and its mechanism of action.
References
- 1. FGFR1 Kinase Enzyme System Application Note [france.promega.com]
- 2. ir.tyra.bio [ir.tyra.bio]
- 3. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. ascopubs.org [ascopubs.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. youtube.com [youtube.com]
- 14. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
TYRA-200: A Comparative Analysis of a Next-Generation FGFR2 Inhibitor for Overcoming Acquired Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against Fibroblast Growth Factor Receptor (FGFR) alterations has marked a significant advancement in treating specific cancers, notably intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or rearrangements. Approved inhibitors such as pemigatinib, infigratinib, and futibatinib (B611163) have shown clinical benefit; however, their long-term efficacy is often curtailed by the emergence of acquired resistance mutations within the FGFR2 kinase domain.[1][2] TYRA-200 is an investigational, oral, next-generation FGFR1/2/3 inhibitor specifically designed to address this unmet need by maintaining potency against these clinically observed resistance mutations.[1][3][4][5]
This guide provides a comparative overview of this compound's activity against key FGFR2 mutations relative to other approved FGFR inhibitors, supported by preclinical experimental data.
Comparative In Vitro Potency of FGFR Inhibitors
This compound was designed to potently inhibit both wild-type FGFR2 and a spectrum of acquired resistance mutations that limit the efficacy of current therapies.[2] Preclinical enzymatic assays demonstrate that this compound maintains low nanomolar potency against gatekeeper (V565F/I) and molecular brake (N550K) mutations, which often confer resistance to reversible ATP-competitive inhibitors.[1]
Table 1: Enzymatic IC50 Values (nM) Against FGFR2 Variants
| FGFR2 Variant | This compound | Futibatinib | Erdafitinib | Infigratinib | Pemigatinib |
| Wild Type (WT) | 2.4 | 9.5 | 7.5 | 1.7 | 8.4 |
| N550K (Molecular Brake) | 3.5 | 13.9 | 11.4 | 12.3 | 47.9 |
| V565F (Gatekeeper) | 2.7 | 10.4 | 11.2 | 37.1 | 109.9 |
| V565I (Gatekeeper) | 3.2 | 12.2 | 14.8 | 44.8 | 134.1 |
| K660E (αC-Helix) | 3.1 | 12.8 | 10.8 | 2.9 | 13.6 |
| K660N (αC-Helix) | 2.9 | 11.5 | 9.9 | 2.5 | 12.1 |
Data adapted from preclinical studies presented by Tyra Biosciences, Inc. IC50 values were generated at Reaction Biology Corp under identical conditions.[1]
Cellular Activity Against FGFR2 Alterations
The potent enzymatic activity of this compound translates to strong anti-proliferative effects in cellular models. In Ba/F3 cells engineered to express various FGFR2 mutations, this compound demonstrated potent inhibition of cell viability, including in cell lines harboring mutations that are less sensitive to first-generation inhibitors.[4][6]
Table 2: Cellular IC50 Values (nM) in Ba/F3 Cell Lines
| Cell Line | FGFR2 Alteration | This compound IC50 (nM) |
| Ba/F3 | Wild Type (WT) | 3.0 |
| Ba/F3 | N550K | 27 |
| Ba/F3 | V565F | 11 |
| Ba/F3 | V565L | 11 |
| Ba/F3 | K660N | 4.8 |
| Ba/F3 | K660E | 9.7 |
| SNU-16 | Endogenous FGFR2 Amplification | 9.7 |
| AN3CA | Endogenous FGFR2 Amp + N550K | 11 |
Data adapted from preclinical characterization of this compound.[6]
Signaling Pathway and Mechanism of Action
FGFR signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization, autophosphorylation, and activation of downstream pathways like RAS-MAPK and PI3K-AKT, which drive cell proliferation and survival.[7][8] FGFR inhibitors act by blocking the ATP-binding pocket of the kinase domain. This compound is a covalent inhibitor that forms an irreversible bond, which may contribute to its sustained activity against mutations that weaken the binding of reversible inhibitors.[3][9]
Preclinical In Vivo Efficacy
The in vitro potency of this compound has been validated in in vivo models. Oral administration of this compound resulted in significant, dose-dependent tumor regression in xenograft and allograft models driven by both wild-type FGFR2 and clinically relevant FGFR2 resistance mutations.[2][4][10]
Notably, in a mouse xenograft model using Ba/F3 cells with the FGFR2 V565F gatekeeper mutation, this compound treatment led to tumor shrinkage.[6] In contrast, the approved inhibitor futibatinib only delayed tumor growth in the same model without causing regression.[6] This suggests a potential for superior efficacy in a setting of acquired resistance.
Experimental Protocols and Workflows
Methodologies
-
Enzymatic Assays: The inhibitory activity of compounds (IC50 values) against specific FGFR2 kinase variants was determined using enzymatic assays. These assays were conducted by a commercial vendor (Reaction Biology Corp) to ensure standardized conditions for all tested inhibitors. The experiments were performed in duplicate, and values were averaged from three independent experiments.[1]
-
Cell Viability Assays: Murine pro-B (Ba/F3) cells were engineered to express specific human FGFR2 fusions or mutations. These cells are dependent on FGFR signaling for survival. Cells were plated and treated with varying concentrations of the inhibitor for a period of 72-120 hours. Cell viability was subsequently measured using the CellTiter-Glo® 2.0 Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. IC50 values were calculated from the resulting dose-response curves.[1]
-
Western Blotting for Signaling Inhibition: To confirm the on-target effect of the inhibitors, cells were treated with the compound (e.g., 50 nM this compound) for a short duration (e.g., 2 hours). Cell lysates were then collected, and protein levels of phosphorylated FGFR (p-FGFR) and downstream effectors like p-ERK were measured via capillary electrophoresis (Simple Western Jess system) to assess the degree of pathway inhibition.[1]
-
In Vivo Tumor Models: Nude mice were implanted with human cancer cell lines (xenograft) or murine cells expressing mutant FGFR2 (allograft). Once tumors reached a specified volume, mice were treated orally with this compound or a vehicle control. Tumor volume was measured regularly to assess anti-tumor efficacy, reported as tumor growth inhibition or regression.[4][6]
Diagrams
Clinical Development
This compound is currently being evaluated in a multi-center, open-label, Phase 1 clinical trial designated SURF201 (NCT06160752).[11][12][13] The study is designed to determine the safety, tolerability, and recommended Phase 2 dose of this compound.[14] It is enrolling patients with advanced solid tumors harboring activating FGFR2 gene alterations, including iCCA, who have progressed on prior therapies.[14][15] A key cohort in this study will evaluate the anti-tumor activity of this compound specifically in patients who have developed acquired resistance mutations to other FGFR inhibitors.[13][15]
Conclusion
Preclinical data strongly support this compound as a potent, next-generation FGFR inhibitor with a profile specifically designed to overcome acquired resistance to current therapies. Its maintained activity against a wide range of clinically relevant FGFR2 gatekeeper and molecular brake mutations distinguishes it from earlier-generation inhibitors.[1][4] The in vivo data, showing tumor regression in models where other inhibitors only slow growth, further underscore its potential.[6] The ongoing SURF201 clinical trial will be critical in validating these promising preclinical findings and establishing the role of this compound in treating FGFR2-driven malignancies, particularly in the resistance setting.
References
- 1. ir.tyra.bio [ir.tyra.bio]
- 2. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. This compound retains potency across multiple resistance mutations | BioWorld [bioworld.com]
- 5. Facebook [cancer.gov]
- 6. This compound: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
- 7. oncodaily.com [oncodaily.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tyra Biosciences Doses First Patient with this compound and Provides Positive Updates on TYRA-300 | Tyra Biosciences, Inc. [ir.tyra.bio]
- 12. Tyra Biosciences Doses First Patient with this compound and Provides Positive Updates on TYRA-300 | Tyra Biosciences, Inc. [ir.tyra.bio]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. UCSF Cholangiocarcinoma Trial → Anti-Tumor Activity of this compound in Advanced Cholangiocarcinoma With Activating FGFR2 Gene Alterations [clinicaltrials.ucsf.edu]
TYRA-200 and its Potential for Synergistic Combinations in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
TYRA-200 is a next-generation, orally bioavailable inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] Developed by Tyra Biosciences, this potent and selective inhibitor is currently in Phase 1 clinical trials (SURF201) for patients with advanced solid tumors harboring activating FGFR2 gene alterations, with a focus on intrahepatic cholangiocarcinoma (iCCA).[2] A key feature of this compound is its activity against a range of clinically identified FGFR2 mutations that confer resistance to other FGFR inhibitors.[3][4] While clinical data on this compound as a monotherapy is emerging, preclinical rationale and data from other FGFR inhibitors highlight the significant potential for synergistic effects when combined with other targeted cancer therapies. This guide explores these potential combinations, the underlying biological mechanisms, and the experimental frameworks used to evaluate them.
Overcoming Resistance to FGFR Inhibition: The Rationale for Combination Therapies
The development of resistance is a significant challenge in targeted cancer therapy. For FGFR inhibitors, two primary mechanisms of acquired resistance have been identified: on-target secondary mutations in the FGFR gene and the activation of bypass signaling pathways. This compound was specifically designed to address on-target resistance by inhibiting a wide range of FGFR2 mutations.[3][4] However, the activation of bypass pathways remains a critical hurdle that can be addressed through combination therapies.
Preclinical studies with other FGFR inhibitors have demonstrated that resistance can be mediated by the activation of alternative signaling cascades, most notably the Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT/mTOR pathways.[5][6][7][8] This provides a strong foundation for investigating this compound in combination with inhibitors of these pathways to enhance therapeutic efficacy and overcome resistance.
Potential Synergistic Combinations with this compound
Based on the known mechanisms of resistance to FGFR inhibitors, two promising combination strategies for this compound include co-targeting the EGFR pathway and the PI3K/AKT/mTOR pathway.
Rationale: Studies have shown that inhibition of FGFR can lead to a feedback activation of the EGFR signaling pathway, which can limit the efficacy of the FGFR inhibitor and contribute to acquired resistance.[5][6] By combining an FGFR inhibitor with an EGFR inhibitor, it is possible to block both the primary oncogenic driver and this key resistance mechanism, leading to a more potent and durable anti-tumor response.
Supporting Evidence (with other FGFR inhibitors): Preclinical models of FGFR2 fusion-positive cholangiocarcinoma have demonstrated that the combination of an FGFR inhibitor with an EGFR inhibitor leads to enhanced apoptosis, durable suppression of the downstream MEK/ERK and mTOR signaling pathways, and significant tumor regression in vivo.[5][6]
Rationale: Upregulation of the PI3K/AKT/mTOR signaling pathway has been identified as another mechanism of resistance to FGFR inhibition.[7][8][9] This pathway can be activated by various receptor tyrosine kinases and can promote cell survival and proliferation independently of FGFR signaling.
Supporting Evidence (with other FGFR inhibitors): In preclinical models of FGFR-driven cancers, the combination of an FGFR inhibitor with an mTOR inhibitor has been shown to have synergistic effects, leading to enhanced tumor growth inhibition.[7][9] For instance, in models of cholangiocarcinoma with acquired resistance to the FGFR inhibitor infigratinib, the addition of an mTOR inhibitor re-sensitized the cells to FGFR inhibition.[8]
Quantitative Data from Preclinical Studies (Illustrative Examples with other FGFR inhibitors)
Table 1: In Vitro Synergy Assessment (Combination of an FGFR Inhibitor and an mTOR Inhibitor)
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| Resistant Cholangiocarcinoma | FGFR inhibitor + mTOR inhibitor | < 1 | Synergism |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This data is illustrative and based on findings for other FGFR inhibitors.[9]
Table 2: In Vivo Tumor Growth Inhibition (Combination of an FGFR Inhibitor and an EGFR Inhibitor)
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| FGFR inhibitor alone | 45 |
| EGFR inhibitor alone | 20 |
| FGFR inhibitor + EGFR inhibitor | 85 |
Note: This table provides a hypothetical representation of in vivo data based on published studies with other FGFR inhibitors, demonstrating a greater than additive effect with the combination therapy.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of synergy studies. Below are outlines of key experimental protocols used to generate the types of data presented above.
Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines with known FGFR alterations are cultured under standard conditions.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, the combination drug (e.g., an EGFR or mTOR inhibitor), and the combination of both drugs for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Synergy Calculation: The dose-response curves for each drug and the combination are used to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 is indicative of a synergistic interaction.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Cells treated with the drugs for a shorter duration (e.g., 2-24 hours) are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against key signaling proteins (e.g., p-FGFR, p-EGFR, p-AKT, p-ERK) and corresponding total proteins, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. This allows for the assessment of how the drug combination affects the activation of key signaling pathways.
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice are subcutaneously injected with cancer cells to establish tumors.
-
Treatment Groups: Once tumors reach a specified size, the mice are randomized into different treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.
-
Drug Administration: The drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth curves for each group are plotted, and the percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of the combination therapy.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the rationale for the proposed combination therapies.
References
- 1. tyra.bio [tyra.bio]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. This compound: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
- 5. fondazionebonadonna.org [fondazionebonadonna.org]
- 6. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling TYRA-200
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, and logistical information for the handling of TYRA-200, a potent, orally bioavailable inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3.[1][2][3] Adherence to these procedural guidelines is critical for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar FGFR inhibitors and general guidelines for handling potent kinase inhibitors necessitate stringent safety protocols.[4][5][6][7] this compound should be handled as a potentially hazardous compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary control measure to prevent exposure. All PPE should be donned before handling the compound and disposed of as contaminated waste after completion of the task.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves. | Prevents skin absorption and contamination. |
| Body Protection | Disposable, solid-front, back-closure gown with long sleeves and tight-fitting elastic cuffs. | Protects skin from contact and prevents contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles.[4] | Prevents eye contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[4] | Minimizes inhalation of the compound. |
Engineering Controls
-
Ventilation: All work with solid this compound or concentrated stock solutions should be conducted in a certified chemical fume hood.
-
Safety Stations: Ensure easy access to an eyewash station and a safety shower.[8][9][10]
General Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned and the work area within the chemical fume hood is prepared and decontaminated.
-
Weighing: Weigh solid this compound in a chemical fume hood. Use a dedicated, clean spatula and weighing paper.
-
Dissolving: When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Post-Handling: After handling, thoroughly wipe down the work area with an appropriate deactivating solution (if known) or a cleaning agent, followed by 70% ethanol. Dispose of all cleaning materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Spill and Disposal Plan
Spill Cleanup
In the event of a spill, evacuate the area and prevent others from entering. For a small spill, if properly trained and equipped, follow these steps:
-
Containment: Cover the spill with an absorbent material to prevent its spread.
-
Cleanup: Carefully collect the absorbent material and any contaminated surfaces into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent followed by a cleaning agent. Dispose of all cleanup materials as hazardous waste.
Waste Disposal
All waste generated from handling this compound must be considered hazardous chemical waste.[4][5]
-
Solid Waste: Includes contaminated PPE, weighing paper, pipette tips, and vials. Place in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal service.[4] Do not dispose of this compound down the drain or in regular trash.[4]
Quantitative Data Summary
This compound is a highly potent inhibitor of FGFR1, 2, and 3, with selectivity over FGFR4. The following table summarizes key inhibitory concentration (IC50) values from preclinical studies.
| Target | IC50 (nM) | Cell Line | Assay Type |
| FGFR1 | 1.8 | - | Enzymatic |
| FGFR2 | 0.47 | - | Enzymatic |
| FGFR3 | 0.66 | - | Enzymatic |
| FGFR4 | 30.5 | - | Enzymatic |
| FGFR2 (WT) | 8.4 | Ba/F3 | Cellular |
| FGFR2 (V565F gatekeeper mutation) | Not specified | Ba/F3 | Cellular |
| FGFR2 (N550K molecular brake mutation) | Not specified | AN3CA | Cellular |
Data sourced from a Tyra Biosciences, Inc. research poster.[11]
Experimental Protocols
The following are generalized protocols based on common laboratory practices for kinase inhibitors and information from this compound preclinical studies.[11]
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).[11]
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Signaling Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).[11]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-FRS2, FRS2).[11] Use an appropriate loading control (e.g., β-Actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
FGFR Signaling Pathway and this compound Mechanism of Action
This compound inhibits the kinase activity of FGFR1, 2, and 3, thereby blocking downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.[12][13][14] The diagram below illustrates the general FGFR signaling cascade and the point of inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ir.tyra.bio [ir.tyra.bio]
- 12. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
